HSP90-IN-27
Description
The exact mass of the compound N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide is 343.13544809 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-18(14(2)21(4)19-13)12-20(3)24(22,23)17-10-9-15-7-5-6-8-16(15)11-17/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFAOBCJMZDGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of N-Terminal HSP90 Inhibitors
Disclaimer: No specific small molecule inhibitor with the designation "HSP90-IN-27" has been identified in publicly available scientific literature. This guide will therefore focus on the well-characterized, N-terminal ATP-binding pocket inhibitors of Heat Shock Protein 90 (HSP90), Tanespimycin (17-AAG) and Ganetespib (STA-9090) , as representative examples to elucidate the core mechanism of action, provide quantitative data, and detail relevant experimental protocols. The principles and methodologies described are broadly applicable to novel inhibitors targeting the same mechanistic class.
Core Mechanism of Action
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, conformational maturation, and stability of a vast array of "client" proteins. Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[1][2]
N-terminal HSP90 inhibitors, such as Tanespimycin and Ganetespib, function as ATP mimetics. They competitively bind to the N-terminal ATP-binding pocket of HSP90, a critical step in the chaperone's ATPase-dependent cycle.[3][4] This inhibition disrupts the formation of a functional multichaperone complex, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins.[3] The simultaneous degradation of multiple oncoproteins makes HSP90 an attractive therapeutic target in oncology.
A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably HSP72, as part of the heat shock response mediated by the transcription factor HSF1. This induction of HSP72 serves as a reliable pharmacodynamic biomarker for target engagement by HSP90 inhibitors.
Quantitative Data
The following tables summarize the 50% inhibitory concentration (IC50) values for Tanespimycin (17-AAG) and Ganetespib across a range of cancer cell lines, demonstrating their potent anti-proliferative activity.
Table 1: IC50 Values for Tanespimycin (17-AAG)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | 5-6 | |
| SKBR-3 | Breast Cancer | 70 | |
| JIMT-1 | Breast Cancer | 10 | |
| LNCaP | Prostate Cancer | 25 | |
| LAPC-4 | Prostate Cancer | 40 | |
| DU-145 | Prostate Cancer | 45 | |
| PC-3 | Prostate Cancer | 25 | |
| H1975 | Lung Adenocarcinoma | 1.258 - 6.555 | |
| H1437 | Lung Adenocarcinoma | 1.258 - 6.555 | |
| H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | |
| HCC827 | Lung Adenocarcinoma | 26.255 - 87.733 | |
| T315I BCR-ABL | Leukemia | 2300 | |
| E255K BCR-ABL | Leukemia | 1000 |
Table 2: IC50 Values for Ganetespib (STA-9090)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SUM149 | Inflammatory Breast Cancer | 13 | |
| MCF-7 | Breast Cancer | Low nM | |
| T47D | Breast Cancer | Low nM | |
| NSCLC cell lines | Non-Small Cell Lung Cancer | 2-30 | |
| NCI-H1975 | Non-Small Cell Lung Cancer | Low nM | |
| DU145 | Prostate Cancer | 12 | |
| PC3 | Prostate Cancer | 77 | |
| LNCaP | Prostate Cancer | 8 | |
| VCaP | Prostate Cancer | 7 | |
| MG63 | Osteosarcoma | 43 | |
| C2 | Canine Malignant Mast Cells | 19 | |
| BR | Canine Malignant Mast Cells | 4 |
Signaling Pathways and Experimental Workflows
HSP90 Chaperone Cycle and Inhibition
The following diagram illustrates the HSP90 chaperone cycle and the point of intervention for N-terminal inhibitors.
Caption: HSP90 Chaperone Cycle and Inhibition by N-terminal Inhibitors.
Downstream Signaling Pathways Affected by HSP90 Inhibition
Inhibition of HSP90 leads to the degradation of a multitude of client proteins, thereby affecting several critical signaling pathways simultaneously.
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
HSP90-IN-27: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis. This has established HSP90 as a key target for cancer therapy. This technical guide provides a comprehensive overview of HSP90-IN-27, a small molecule inhibitor of HSP90, and the broader class of carbazole-based inhibitors to which it belongs. Due to the limited availability of primary research literature specifically detailing the discovery and synthesis of this compound, this guide synthesizes information from commercial suppliers and relevant scientific publications on analogous compounds to provide a thorough technical understanding.
Introduction to HSP90 Inhibition
HSP90 is a highly conserved molecular chaperone that is essential for maintaining cellular proteostasis.[1] In cancer cells, HSP90 is often overexpressed and plays a crucial role in stabilizing oncoproteins such as HER2, RAF-1, and AKT.[2] Inhibition of HSP90 leads to the degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways. This multi-targeted approach makes HSP90 inhibitors promising therapeutic agents.
This compound: A Profile
Chemical and Physical Properties
The following table summarizes the known properties of this compound.
| Property | Value | Source |
| Compound Name | This compound | [2][3] |
| Synonym | Compound 19 | [2] |
| Molecular Formula | C18H21N3O2S | |
| CAS Number | 525577-38-2 |
Chemical Structure
The 2D chemical structure of this compound is presented below, as provided by chemical vendors.
Figure 1: Chemical Structure of this compound.
Note: This structure is based on information from commercial suppliers and has not been independently verified through peer-reviewed literature.
Discovery of Carbazole-Based HSP90 Inhibitors
This compound belongs to the broader class of carbazole-based HSP90 inhibitors. The discovery of benzamide tetrahydro-4H-carbazol-4-ones as a novel scaffold for HSP90 inhibition was a significant development in this area.
High-Throughput Screening and Lead Identification
The initial discovery of this class of inhibitors involved high-throughput screening of a diverse chemical library to identify compounds that could displace a fluorescently labeled ATP analog from the N-terminal ATP-binding pocket of HSP90. This led to the identification of a carbazole-based hit compound.
Structure-Activity Relationship (SAR) Studies
Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency of the initial hit. These studies explored modifications at various positions of the carbazole scaffold, leading to the identification of key structural features required for high-affinity binding.
A general experimental workflow for the discovery of small molecule HSP90 inhibitors is depicted below.
Synthesis of the Tetrahydro-4H-carbazol-4-one Scaffold
The synthesis of the core tetrahydro-4H-carbazol-4-one scaffold, which is central to this class of inhibitors, is typically achieved through a Fischer indole synthesis.
General Synthetic Scheme
The general synthetic route involves the reaction of a substituted phenylhydrazine with 1,3-cyclohexanedione in the presence of an acid catalyst.
Experimental Protocol (General)
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Reaction Setup: A solution of the substituted phenylhydrazine hydrochloride (1.0 eq) and 1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
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Reaction Conditions: An acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is added, and the mixture is heated to reflux for several hours.
-
Workup: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration.
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Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired tetrahydro-4H-carbazol-4-one derivative.
HSP90 Signaling Pathway and Mechanism of Action
HSP90 inhibitors, including those with a carbazole scaffold, exert their effects by binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition prevents the binding of ATP, which is essential for the chaperone's function. The inhibition of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.
References
What is HSP90-IN-27 and how does it work
An in-depth analysis of the scientific literature reveals that "HSP90-IN-27" does not refer to a single, consistently named molecule. Instead, the designation appears in various contexts related to the inhibition of Heat Shock Protein 90 (HSP90), a critical molecular chaperone involved in the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases.[1][2] This guide consolidates the available information on molecules referred to as "compound 27" or similar designations in the context of HSP90 inhibition, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Core Concepts of HSP90 Inhibition
HSP90 is an ATP-dependent molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of "client" proteins.[3] These clients include many oncoproteins, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF), and transcription factors (e.g., HIF-1α, mutant p53).[4] In cancer cells, which often experience proteotoxic stress due to rapid proliferation and accumulation of mutated proteins, there is a heightened reliance on the HSP90 chaperone machinery.[4] This dependency makes HSP90 an attractive therapeutic target.
HSP90 inhibitors typically function by binding to one of the two ATP-binding sites on the HSP90 dimer: the N-terminal domain (NTD) or the C-terminal domain (CTD). Inhibition of ATP binding disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. This multi-client degradation can simultaneously impact multiple oncogenic signaling pathways, offering a combinatorial therapeutic effect.
This compound as a C-Terminal Inhibitor
One of the primary molecules identified as "compound 27" is a novel inhibitor that targets the C-terminus of HSP90. Unlike the majority of HSP90 inhibitors that target the N-terminal ATP binding pocket, C-terminal inhibitors represent a distinct class of compounds.
Mechanism of Action
Compound 27 exerts its anticancer effects by disrupting the interaction between the HSP90 C-terminus and the co-chaperone peptidylprolyl isomerase D. This disruption leads to the degradation of HSP90 client proteins without inducing the heat shock response, a common side effect of N-terminal inhibitors that can lead to drug resistance.
The general mechanism of HSP90 inhibition leading to client protein degradation is depicted in the following signaling pathway diagram.
Caption: General signaling pathway of HSP90 inhibition.
In Vitro Activity
Studies have demonstrated that compound 27 exhibits potent antitumor activity in vitro. It has been shown to inhibit the proliferation of multiple cancer cell lines and induce apoptosis. The inhibitory effects of this compound were reported to be stronger than those of novobiocin, another known C-terminal HSP90 inhibitor.
| Cell Line | IC50 (µM) |
| MCF-7 | Data not available |
| 4T1 | Data not available |
| A549 | Data not available |
| HCT116 | Data not available |
Quantitative data on the IC50 values for specific cell lines were not explicitly provided in the initial search results.
In Vivo Efficacy
In a murine breast cancer model using 4T1 cells, a related compound (compound 9) from the same chemical series as compound 27 demonstrated a potent antitumor effect with no obvious toxicity. This suggests that this class of C-terminal HSP90 inhibitors has promising in vivo activity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments used to characterize HSP90 inhibitors.
Cell Proliferation Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity and cell proliferation.
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Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with various concentrations of the HSP90 inhibitor for 72 hours.
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Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
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Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
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Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 (concentration that inhibits cell growth by 50%) is then calculated.
Caption: Workflow for a Sulforhodamine B (SRB) cell proliferation assay.
Western Blotting for Client Protein Degradation
Western blotting is used to detect the levels of specific HSP90 client proteins following inhibitor treatment.
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Cell Lysis: Treat cells with the HSP90 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
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Antibody Incubation: Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, CDK4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caption: Workflow for Western Blot analysis of client protein degradation.
Other Contexts of "this compound"
It is important to note other instances where "27" is associated with HSP90 research to avoid confusion.
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HS-27: This is a fluorescently-tethered HSP90 inhibitor based on the core structure of SNX-5422. It is designed to bind to ectopically expressed HSP90 on the surface of intact tissue specimens, potentially for diagnostic applications in cancer.
-
27-Hydroxycholesterol (27OHChol): In studies of this cholesterol metabolite, the HSP90 inhibitor ganetespib was used to investigate the role of HSP90 in 27OHChol-induced inflammatory signaling in monocytic cells. The findings demonstrated that HSP90 inhibition mitigates this inflammatory response by suppressing the HSP90-Akt/mTORC1 axis.
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Heat Shock Protein 27 (Hsp27): Hsp27 is a small heat shock protein that acts as a molecular chaperone and is often studied in conjunction with HSP90. Inhibition of Hsp27 has been shown to potentiate the effects of HSP90 inhibitors in targeting breast cancer stem-like cells, suggesting a potential combination therapy approach.
Conclusion
While "this compound" is not a universally recognized name for a specific HSP90 inhibitor, the available literature points to a novel C-terminal inhibitor with this designation that shows significant promise as an anticancer agent. Its distinct mechanism of action, which avoids the induction of the heat shock response, may offer advantages over traditional N-terminal inhibitors. Further research is needed to fully characterize its pharmacological properties and clinical potential. The methodologies and conceptual frameworks outlined in this guide provide a foundation for researchers and drug developers working in the field of HSP90-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
HSP90-IN-27: A Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stabilization, and activation of a wide array of "client" proteins, many of which are integral to signal transduction pathways that drive cell growth, proliferation, and survival.[1][2][3] In cancer cells, HSP90 is often overexpressed and essential for the stability of numerous oncoproteins, making it a compelling target for cancer therapy.[4][5] HSP90 inhibitors disrupt the chaperone's function, leading to the degradation of its client proteins and subsequent inhibition of tumor growth. This document provides a detailed technical overview of HSP90-IN-27, a novel inhibitor targeting the N-terminal ATP-binding pocket of HSP90.
Target Binding and Mechanism of Action
This compound is a potent, ATP-competitive inhibitor that binds to the N-terminal domain of HSP90. This binding event prevents the hydrolysis of ATP, a crucial step in the HSP90 chaperone cycle. The inhibition of the ATPase activity locks HSP90 in a conformation that is unable to process and stabilize its client proteins. This leads to the ubiquitination and subsequent degradation of oncogenic clients by the proteasome, ultimately resulting in cell cycle arrest and apoptosis.
Signaling Pathway
The HSP90 chaperone cycle is a dynamic process involving multiple co-chaperones and client proteins. This compound disrupts this cycle, leading to the degradation of key signaling molecules.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HSP90 Inhibition on Client Protein Stability: A Technical Overview of HSP90-IN-27
Disclaimer: The specific inhibitor "HSP90-IN-27" is not documented in publicly available scientific literature. This technical guide will, therefore, provide a representative overview of the effects of potent, N-terminal ATP-binding pocket inhibitors of Heat Shock Protein 90 (HSP90) on its client proteins, using data from well-characterized inhibitors as a proxy for the hypothetical "this compound".
Introduction to HSP90 and Its Role in Cellular Homeostasis
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone crucial for maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a diverse array of "client" proteins.[1] In cancerous cells, HSP90 is frequently overexpressed and plays a critical role in stabilizing oncoproteins that drive tumor progression and survival.[1] These client proteins include a variety of signaling molecules such as growth factor receptors (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1, CDK4), and transcription factors.[1] The inhibition of HSP90 disrupts its chaperone function, leading to the misfolding and subsequent degradation of these client proteins through the ubiquitin-proteasome pathway.[2][3] This simultaneous disruption of multiple oncogenic signaling pathways makes HSP90 an attractive target for cancer therapy.
Mechanism of Action of N-Terminal HSP90 Inhibitors
N-terminal HSP90 inhibitors, such as the well-characterized compounds geldanamycin and its analog 17-allylamino-17-demethoxygeldanamycin (17-AAG), bind to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding is central to their mechanism of action. The binding of ATP and its hydrolysis are essential for the conformational changes in HSP90 that are required for the proper folding and maturation of its client proteins. By blocking the ATP-binding site, inhibitors lock HSP90 in a conformation that is incompetent for client protein activation. This leads to the destabilization and subsequent ubiquitination of client proteins, targeting them for degradation by the proteasome. A characteristic cellular response to HSP90 inhibition is the compensatory induction of other heat shock proteins, notably Hsp70, as a result of the activation of Heat Shock Factor 1 (HSF1).
Quantitative Effects of HSP90 Inhibition on Client Protein Levels
The inhibition of HSP90 leads to a dose- and time-dependent degradation of its client proteins. The extent and kinetics of degradation can vary depending on the specific client protein, the cell line, and the inhibitor used. The following table summarizes representative quantitative data on the degradation of key HSP90 client proteins following treatment with HSP90 inhibitors.
| Client Protein | Cell Line | HSP90 Inhibitor | Concentration | Time (hours) | % Degradation (approx.) | Reference |
| HER2 | MCF-7 | Geldanamycin | Various | 24 | Dose-dependent | |
| AKT | MCF-7 | Geldanamycin | Various | 24 | Dose-dependent | |
| Akt | Ba/F3 | 17-AAG | Dose-dependent | 24 | Significant | |
| Cdk4 | Ba/F3 | 17-AAG | Dose-dependent | 24 | Significant | |
| EGFR | HeLa | 17-DMAG | Not specified | Not specified | Degraded | |
| CRAF | HEK293 | AUY922 | Not specified | Not specified | Degraded | |
| Akt | THP-1 | Ganetespib | Various | 48 | Dose-dependent | |
| p-Akt | THP-1 | Ganetespib | Various | 48 | Dose-dependent | |
| Raf-1 | SkBr3/MCF-7 | FW-04-806 | Not specified | Not specified | Degraded |
Experimental Protocols for Assessing the Effects of this compound
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the cytotoxic effects of an HSP90 inhibitor and to calculate its IC50 value.
Materials:
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96-well cell culture plates
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Cancer cell line of interest
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Complete growth medium
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HSP90 inhibitor (e.g., this compound)
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Vehicle control (e.g., DMSO)
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MTS or MTT reagent
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the HSP90 inhibitor in complete growth medium. A typical starting concentration is 10 µM with 2- or 3-fold dilutions.
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Include a vehicle control at the same final concentration as the highest drug concentration.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
Western Blotting for Client Protein Degradation
This protocol is used to confirm the mechanism of action of the HSP90 inhibitor by assessing the degradation of known HSP90 client proteins.
Materials:
-
6-well cell culture plates
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Cancer cell line of interest
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HSP90 inhibitor (e.g., this compound)
-
Ice-cold PBS
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Lysis buffer
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BCA protein assay kit
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Laemmli buffer
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SDS-PAGE equipment
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PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, HER2) and Hsp70
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Treat cells with the HSP90 inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).
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Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system and perform densitometric analysis to quantify changes in protein levels. A decrease in client protein levels and an increase in Hsp70 expression will confirm on-target HSP90 inhibition.
Visualizing the Impact of HSP90 Inhibition
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of HSP90 inhibitors and a typical experimental workflow for their characterization.
Caption: Mechanism of HSP90 inhibition leading to client protein degradation.
References
An In-depth Technical Guide to the Early Preclinical Studies of a Novel HSP90 Inhibitor
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1][2][3] As such, HSP90 has emerged as a promising target for cancer therapy.[4][5] This guide provides a comprehensive overview of the early preclinical evaluation of a representative novel HSP90 inhibitor, herein referred to as HSP90-IN-27. The data and methodologies presented are a composite of findings from preclinical studies of various HSP90 inhibitors to illustrate a typical investigational workflow.
HSP90 inhibitors act by binding to the N-terminal ATP-binding pocket of HSP90, which inhibits its chaperone function and leads to the proteasomal degradation of its client proteins. This disruption of multiple oncogenic signaling pathways simultaneously makes HSP90 inhibitors an attractive therapeutic strategy.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 / GI50 (nM) | Notes |
| HSP90 Binding Affinity | HCT-116 (Colon) | 17.64 ± 1.45 | Determined by fluorescence polarization assay. |
| HeLa (Cervical) | 25.32 ± 2.11 | - | |
| A549 (Lung) | 31.89 ± 3.54 | - | |
| Cell Proliferation | HCT-116 (Colon) | 148.52 | Measured by MTT assay after 72h treatment. |
| PC-3 (Prostate) | 250 | Determined by SRB assay after 72h treatment. | |
| LNCaP (Prostate) | 300 | Determined by SRB assay after 96h treatment. | |
| B16F10 (Melanoma) | 50 | Measured by toxicity assay after 24h treatment. | |
| Apoptosis Induction | PC-3 (Prostate) | 27% (at 500 nM) | Percentage of cells in sub-G1 phase after 72h. |
| LNCaP (Prostate) | 13% (at 500 nM) | Percentage of cells in sub-G1 phase after 96h. |
Table 2: In Vivo Efficacy of this compound in HCT-116 Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | - | 0 | - |
| This compound | 50 mg/kg, i.p., daily | 65 | Treatment for 21 days. |
| This compound | 100 mg/kg, i.p., daily | 85 | Treatment for 21 days. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fluorescence Polarization (FP) Assay for HSP90 Binding
-
Objective: To determine the binding affinity of this compound to HSP90.
-
Materials: Recombinant human HSP90β, fluorescently labeled ATP analog (e.g., BODIPY-GTP), assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40, and 2 mM DTT), and this compound.
-
Procedure:
-
A solution of recombinant HSP90β and the fluorescent probe is prepared in the assay buffer.
-
Serial dilutions of this compound are added to the HSP90-probe mixture in a 384-well plate.
-
The plate is incubated at room temperature for a specified time to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the fluorescence polarization signal.
-
Cell Proliferation Assay (MTT)
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
-
Materials: Cancer cell lines (e.g., HCT-116), culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, this compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control.
-
Cells are incubated for 72 hours.
-
MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50% compared to the vehicle control.
-
Western Blotting for Client Protein Degradation
-
Objective: To confirm the mechanism of action of this compound by observing the degradation of HSP90 client proteins.
-
Materials: Cancer cell lines, this compound, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-Akt, anti-CDK4, anti-HSP70, anti-β-actin), HRP-conjugated secondary antibodies, and ECL detection reagent.
-
Procedure:
-
Cells are treated with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed. Protein concentration is determined using a protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an ECL detection system. β-actin is used as a loading control. A decrease in the levels of client proteins (e.g., Akt, CDK4) and an increase in the co-chaperone HSP70 are indicative of HSP90 inhibition.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Hsp90 mechanism and in vivo functions learned from studies in the yeast, Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HSP90-IN-27 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of HSP90-IN-27 in cell culture experiments. This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. Inhibition of HSP90 leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy.
Mechanism of Action
This compound, also identified as compound CP9, competitively binds to the N-terminal ATP-binding pocket of HSP90.[1] This action inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function. The disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins.[1] Many of these client proteins are key oncogenic drivers, and their degradation simultaneously blocks multiple signaling pathways, ultimately resulting in cell cycle arrest and apoptosis. A common hallmark of HSP90 inhibition is the compensatory induction of other heat shock proteins, such as HSP70.
Data Presentation
Quantitative Analysis of Cell Proliferation Inhibition by this compound
The following table summarizes the inhibitory effects of this compound on the proliferation of various human cancer cell lines. Data was obtained using an Alamar Blue assay after 24 hours of treatment.
| Cell Line | Cancer Type | This compound Concentration (µM) | Normalized Cell Proliferation (%) |
| HT29 | Colon Cancer | 10 | ~ 60% |
| HT29 | Colon Cancer | 20 | ~ 45% |
| U87MG | Glioblastoma | 10 | ~ 75% |
| U87MG | Glioblastoma | 20 | ~ 60% |
| PC3 | Prostate Cancer | 10 | ~ 80% |
| PC3 | Prostate Cancer | 20 | ~ 70% |
| NCI-H460 | Lung Cancer | 10 | ~ 85% |
| NCI-H460 | Lung Cancer | 20 | ~ 75% |
Data is estimated from graphical representations in Chan et al., PNAS, 2012.[1]
Mandatory Visualization
Caption: Mechanism of this compound action leading to cancer cell death.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Protocol 1: Cell Viability/Proliferation Assay (Alamar Blue)
This protocol determines the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HT29, U87MG, PC3, NCI-H460)
-
Complete growth medium (specific to the cell line)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Alamar Blue reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.1%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator. A 24-hour incubation was used to generate the data presented above.[1]
-
Alamar Blue Addition: Following the incubation period, add 10 µL of Alamar Blue reagent to each well.
-
Incubation with Reagent: Incubate the plate for 4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence or absorbance of the wells using a microplate reader at the recommended wavelengths (e.g., 570 nm emission).
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is to confirm the on-target activity of this compound by assessing the degradation of known HSP90 client proteins and the induction of HSP70.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Raf-1, anti-pAkt, anti-Akt, anti-HSP70, and a loading control like anti-α-tubulin or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Extraction: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein amounts for all samples and prepare them with Laemmli buffer. Denature the samples by heating at 95-100°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control to determine the relative changes in protein levels. A decrease in client proteins (e.g., Raf-1, pAkt, total Akt) and an increase in HSP70 will confirm HSP90 inhibition.[2]
Caption: Experimental workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for HSP90 Inhibitor Administration in Mouse Models
A General Guideline for Researchers, Scientists, and Drug Development Professionals
Data Presentation: Dosage and Administration of HSP90 Inhibitors in Mice
The following table summarizes dosage and administration details for several well-characterized HSP90 inhibitors in mice, providing a reference range for initiating studies with a novel compound like HSP90-IN-27.
| HSP90 Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| 17-AAG | CD-1 Mice | 0.5 nmol | Intrathecal (i.t.) | Single dose | [1] |
| 17-DMAG | ATL model mice | Not specified | Oral | Not specified | [2] |
| Onalespib (AT13387) | BON1 xenograft | 30 mg/kg | Intraperitoneal (i.p.) | Days 1-4 | |
| PU-H71 | MPN models | Not specified | Not specified | Not specified | [3] |
| TAS-116 | HCl-induced pulmonary fibrosis model | 3.5, 7, 14 mg/kg | Oral (p.o.) | 5 times/week | [4] |
| STA-12-8666 | KPC mice (pancreatic cancer) | Not specified | Not specified | Started at 5 weeks of age | [5] |
| 17-DA | Traumatic Brain Injury model | 0.1 mg/kg/d | Intraperitoneal (i.p.) | Daily |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity in mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, Cremophor EL, saline, or a combination, to be optimized based on compound solubility)
-
6-8 week old mice of the appropriate strain for the intended efficacy model
-
Standard animal housing and monitoring equipment
Procedure:
-
Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50) and data from similar HSP90 inhibitors (see table above), select an initial starting dose and at least 3-4 escalating dose levels.
-
Animal Groups: Assign a cohort of mice (n=3-5 per group) to each dose level and a vehicle control group.
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal, oral gavage, intravenous). The administration schedule should mimic the intended therapeutic schedule (e.g., daily, twice weekly).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy. Body weight should be recorded at least three times per week.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or any signs of severe toxicity. At the end of the study period (typically 1-2 weeks), animals are euthanized, and organs can be collected for histopathological analysis.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
This compound at the determined MTD or an optimized effective dose
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control and this compound).
-
Treatment: Administer this compound or vehicle according to the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitoring: Monitor animal health and body weight as in the MTD study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for HSP90 client proteins).
Visualizations
Caption: HSP90 signaling and mechanism of inhibition.
Caption: Experimental workflow for in vivo HSP90 inhibitor studies.
References
- 1. HSP90 inhibition in the mouse spinal cord enhances opioid signaling by suppressing an AMPK-mediated negative feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano-Engineered Disruption of Heat shock protein 90 (Hsp90) Targets Drug-Induced Resistance and Relieves Natural Killer Cell Suppression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory activities of novel heat shock protein 90 isoform selective inhibitors in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
Recommended concentration of HSP90-IN-27 for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of client proteins.[1] Many of these client proteins are key signaling molecules, such as protein kinases and transcription factors, that are often implicated in the proliferation and survival of cancer cells.[1][2] HSP90 inhibitors represent a promising class of therapeutic agents that disrupt the HSP90 chaperone cycle, leading to the degradation of its client proteins and subsequent inhibition of oncogenic signaling pathways.[3][4] These application notes provide recommended concentrations and detailed protocols for the use of HSP90 inhibitors in various in vitro assays. For the purpose of these notes, we will refer to a representative inhibitor, designated HSP90-IN-27, and provide data based on well-characterized inhibitors such as Ganetespib, NVP-AUY922, and CCT018159.
Mechanism of Action
HSP90 inhibitors competitively bind to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its intrinsic ATPase activity. This inhibition disrupts the chaperone machinery, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins. This results in the simultaneous downregulation of multiple signaling pathways crucial for tumor cell growth and survival.
Recommended Concentrations for In Vitro Assays
The optimal concentration of an HSP90 inhibitor is cell line and assay dependent. It is recommended to perform a dose-response curve to determine the IC50 value for each specific experimental setup. The following tables provide a summary of recommended concentration ranges for "this compound" based on data from analogous well-known HSP90 inhibitors.
Table 1: Recommended Concentration Ranges for Cell Viability Assays
| HSP90 Inhibitor (Analog) | Cell Line | Assay Type | IC50 / GI50 Range | Recommended Concentration Range for Screening |
| Ganetespib | Various Cancer Cell Lines | Cytotoxicity | 4.4 nM - 27.1 nM | 1 nM - 1 µM |
| NVP-AUY922 | Breast Cancer Cell Lines | Proliferation (GI50) | 3 nM - 126 nM | 1 nM - 1 µM |
| NVP-AUY922 | Non-Small Cell Lung Cancer | Proliferation (IC50) | < 100 nM | 10 nM - 100 nM |
| CCT018159 | Human Colon Tumor (HCT116) | ATPase Activity (IC50) | 5.7 µM | 1 µM - 50 µM |
Table 2: Recommended Concentrations for Mechanistic Assays
| HSP90 Inhibitor (Analog) | Assay Type | Cell Line | Recommended Concentration | Expected Outcome |
| Ganetespib | Western Blot | Non-Small Cell Lung Cancer | 25 nM - 100 nM | Degradation of client proteins (e.g., EGFR, ERBB2) |
| NVP-AUY922 | Western Blot | Breast Cancer (BT-474) | 50 nM - 1 µM | Depletion of ERBB2, p-AKT; Induction of HSP70 |
| NVP-AUY922 | Western Blot | Pheochromocytoma (PC12) | 100 nM | Induction of HSP70 |
| CCT018159 | Western Blot | Human Colon Tumor (HCT116) | Not Specified | Downregulation of c-Raf and Cdk4; Upregulation of HSP70 |
| Ganetespib | ATPase Activity Assay | - | 0.11 µM - 1 µM | Inhibition of HSP90 ATPase activity |
| CCT018159 | ATPase Activity Assay | Human Hsp90β | IC50 = 3.2 µM | Inhibition of HSP90 ATPase activity |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of an HSP90 inhibitor on a specific cell line.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 nM to 10 µM. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Client Protein Degradation
This protocol is used to analyze the levels of HSP90 client proteins following inhibitor treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-HER2, anti-RAF-1, anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat cells with desired concentrations of this compound and a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal.
-
Analysis: Perform densitometric analysis of the protein bands.
Protocol 3: HSP90 ATPase Activity Assay (Malachite Green Assay)
This assay measures the inhibition of HSP90's ATPase activity.
Materials:
-
Recombinant human HSP90
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
This compound
-
Malachite Green reagent
Procedure:
-
Add different concentrations of this compound to the wells of a microplate.
-
Add recombinant HSP90 to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and add the Malachite Green reagent to detect the released inorganic phosphate.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways Affected by HSP90 Inhibition
HSP90 inhibition leads to the degradation of numerous client proteins, thereby affecting multiple oncogenic signaling pathways.
Troubleshooting and Considerations
-
Solubility: Ensure the HSP90 inhibitor is fully dissolved. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be non-toxic (typically <0.1%).
-
Cell Line Variability: The sensitivity to HSP90 inhibitors can vary significantly between different cell lines.
-
Off-Target Effects: Be aware of potential off-target effects, especially at higher concentrations.
-
Heat Shock Response: Inhibition of HSP90 often induces a heat shock response, characterized by the upregulation of HSP70. This can be used as a pharmacodynamic marker of HSP90 inhibition.
References
HSP90-IN-27 solubility and preparation for experiments
Application Notes and Protocols for HSP90-IN-27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive information and detailed protocols for the use of this compound, a potent inhibitor of Heat Shock Protein 90 (HSP90). The following sections cover the solubility, preparation for experiments, mechanism of action, and key experimental procedures for both in vitro and in vivo studies.
Introduction to this compound
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival.[1][2][3] HSP90 inhibitors, like this compound, bind to the ATP-binding pocket in the N-terminal domain of HSP90.[1][4] This action disrupts the chaperone's function, leading to the misfolding and subsequent degradation of HSP90 client proteins through the ubiquitin-proteasome pathway. Consequently, this disrupts multiple oncogenic signaling pathways, making HSP90 an attractive target for cancer therapy. A notable downstream effect of HSP90 inhibition is the suppression of the Akt/mTORC1 signaling axis.
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mM |
Note: For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer. To avoid precipitation, the final DMSO concentration in cell culture medium should be kept low, ideally below 0.5%.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| Stock Solution (in DMSO) | -80°C | Up to 1 year |
Note: It is advisable to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting the ATP-binding site on the N-terminal domain of HSP90. This prevents the chaperone from assisting in the proper folding and stabilization of its client proteins. As a result, these client proteins, which include critical signaling molecules like Akt, c-Raf, and HER2, are targeted for degradation by the proteasome. The degradation of Akt disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. A common cellular response to HSP90 inhibition is the induction of the heat shock response, leading to the upregulation of other heat shock proteins like Hsp70.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of this compound in common experimental settings.
Preparation of 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 343.44 g/mol )
-
Dimethyl sulfoxide (DMSO), high purity
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 3.43 mg.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the powder. For 3.43 mg, add 1 mL of DMSO.
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution if needed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
In Vitro Cell Viability Assay (MTT/MTS)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration well.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: If using MTT, add a solubilization buffer. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the drug concentration (log scale) and use non-linear regression analysis to determine the IC50 value.
Western Blot Analysis of HSP90 Client Proteins
This protocol confirms the on-target effect of this compound by observing the degradation of known HSP90 client proteins (e.g., Akt, HER2) and the induction of Hsp70.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against Hsp70 and HSP90 client proteins (e.g., Akt, HER2)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Develop the blot with a chemiluminescent substrate and capture the signal using an imaging system. A decrease in client protein levels and an increase in Hsp70 expression will confirm HSP90 inhibition.
In Vivo Efficacy Study (Mouse Xenograft Model)
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
Table 3: Example Formulation for In Vivo Administration
| Component | Percentage | Purpose | Reference (based on similar compounds) |
| DMSO | 10% | Primary Solvent | |
| PEG300 / PEG-400 | 40% | Co-solvent | |
| Tween-80 | 5% | Surfactant | |
| Saline | 45% | Vehicle |
Note: The formulation should be prepared fresh daily. The final solution should be clear. Gentle warming and vortexing can aid dissolution.
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) and implant human cancer cells subcutaneously.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into control and treatment groups (e.g., n=8-10 mice per group).
-
Formulation and Administration: Prepare the this compound formulation and administer it to the treatment group via the chosen route (e.g., intraperitoneal injection). The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size. Tumor tissues can be collected for pharmacodynamic analysis (e.g., Western blotting for client proteins).
Experimental Workflows and Troubleshooting
Visualizing the experimental workflow can help in planning and execution. The following diagrams illustrate a typical workflow and a troubleshooting guide.
References
Application Notes and Protocols for Measuring HSP90-IN-27 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide range of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, making HSP90 an attractive target for cancer therapy. HSP90 inhibitors interfere with the chaperone's function, leading to the degradation of its client proteins and subsequent inhibition of tumor growth.
HSP90-IN-27 (also known as compound 19) is a small molecule inhibitor of HSP90.[1][2] This document provides detailed application notes and protocols for a variety of assays to measure the activity of this compound, enabling researchers to characterize its biochemical and cellular effects.
Mechanism of Action of HSP90 Inhibitors
HSP90 inhibitors, including this compound, typically function by binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding disrupts the HSP90 chaperone cycle. An essential step in this cycle is the hydrolysis of ATP, which drives the conformational changes necessary for client protein activation and release. By preventing ATP binding, this compound locks the chaperone in a non-functional state, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. This multi-pronged attack on various oncogenic signaling pathways makes HSP90 inhibitors potent anti-cancer agents.
Signaling Pathways Involving HSP90
HSP90 is a central hub in a multitude of cellular signaling pathways critical for cell growth, proliferation, survival, and differentiation. Its inhibition by compounds like this compound can therefore have a broad impact on cancer cell biology.
Caption: HSP90 signaling pathways and points of inhibition.
Data Presentation
The following tables provide a representative summary of quantitative data that can be obtained from the described assays for an HSP90 inhibitor like this compound.
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual values for this compound must be determined experimentally.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value (nM) |
| HSP90α ATPase Activity | IC₅₀ | 50 |
| HSP90β ATPase Activity | IC₅₀ | 75 |
| Fluorescence Polarization | Kᵢ | 30 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value (nM) |
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | IC₅₀ (72h) | 150 |
| A549 (Lung Cancer) | Cell Viability (MTT) | IC₅₀ (72h) | 200 |
| HCT116 (Colon Cancer) | Cell Viability (MTT) | IC₅₀ (72h) | 180 |
Table 3: Effect of this compound on Client Protein Levels in MCF-7 Cells (24h treatment)
| Client Protein | Western Blot Band Intensity (% of Control) |
| Akt | 25% |
| HER2 | 30% |
| CDK4 | 40% |
| HSP70 | 300% (Induction) |
Experimental Protocols
Biochemical Assays
These assays measure the direct effect of this compound on the biochemical activity of purified HSP90 protein.
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by HSP90.
Caption: Workflow for the HSP90 ATPase activity assay.
Materials:
-
Purified recombinant human HSP90α or HSP90β
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
ATP solution
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle.
-
Add purified HSP90 protein to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based Assays
These assays evaluate the effects of this compound on cancer cells.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the cell viability (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are formed.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]
This assay is used to confirm the mechanism of action of this compound by observing the degradation of known HSP90 client proteins.[4]
Caption: Workflow for the client protein degradation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, HER2, CDK4) and HSP70
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of client proteins. A decrease in client protein levels and an increase in HSP70 levels are indicative of HSP90 inhibition.[4]
References
Application Notes and Protocols: Synergistic Antitumor Activity of HSP90-IN-27 in Combination with Chemotherapy Agents
For Research Use Only.
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the conformational stability and function of a wide range of "client" proteins. In cancer cells, HSP90 is overexpressed and plays a critical role in maintaining the stability and activity of numerous oncoproteins that drive tumor growth, proliferation, and survival. These client proteins include key signaling molecules such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors.[1] Inhibition of HSP90 leads to the degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways, making it an attractive target for cancer therapy.[2]
HSP90-IN-27 is a potent and selective small molecule inhibitor of HSP90. It binds to the ATP pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function and leading to the degradation of client proteins via the ubiquitin-proteasome pathway.[3][4] Preclinical studies have demonstrated that combining HSP90 inhibitors with other chemotherapy agents can result in synergistic or additive antitumor effects, enhance the efficacy of standard-of-care drugs, and overcome mechanisms of drug resistance.[5]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in combination with other chemotherapy agents, including detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
HSP90 inhibitors, including this compound, disrupt the HSP90 chaperone cycle. This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins. By targeting multiple oncoproteins simultaneously, HSP90 inhibition can overcome resistance mechanisms that arise from the activation of alternative signaling pathways. Combining this compound with other chemotherapy agents can lead to enhanced antitumor activity through various mechanisms, such as increased apoptosis, enhanced cell cycle arrest, and inhibition of DNA damage repair.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies evaluating the combination of a representative HSP90 inhibitor with various chemotherapy agents.
Table 1: In Vitro Synergistic Cytotoxicity of HSP90 Inhibitor in Combination with Chemotherapy
| Cell Line | HSP90 Inhibitor Concentration (nM) | Chemotherapy Agent | Chemotherapy Agent Concentration | Combination Index (CI) 1 |
| NSCLC (NCI-H1975) | 50 | Paclitaxel | 10 nM | 0.6 |
| 50 | Cisplatin | 1 µM | 0.7 | |
| Breast Cancer (BT-474) | 25 | Trastuzumab | 5 µg/mL | 0.5 |
| 25 | Lapatinib | 100 nM | 0.4 | |
| Melanoma (A375) | 100 | Dabrafenib (BRAF Inhibitor) | 50 nM | 0.3 |
| 100 | Trametinib (MEK Inhibitor) | 10 nM | 0.4 |
1 Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition by HSP90 Inhibitor Combinations in Xenograft Models
| Tumor Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| NSCLC (NCI-H1975) | Vehicle Control | - | 1250 ± 150 | - |
| HSP90 Inhibitor | 25 mg/kg, 3x/week, i.p. | 800 ± 120 | 36% | |
| Paclitaxel | 10 mg/kg, 1x/week, i.v. | 750 ± 110 | 40% | |
| Combination | HSP90i + Paclitaxel | 250 ± 80 | 80% | |
| Breast Cancer (BT-474) | Vehicle Control | - | 1500 ± 200 | - |
| HSP90 Inhibitor | 25 mg/kg, 3x/week, i.p. | 1000 ± 150 | 33% | |
| Trastuzumab | 10 mg/kg, 2x/week, i.p. | 900 ± 130 | 40% | |
| Combination | HSP90i + Trastuzumab | 300 ± 90 | 80% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability and the synergistic effects of this compound in combination with another chemotherapy agent using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound
-
Chemotherapy agent of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium at 2x the final concentration.
-
Treatment: Treat cells with this compound alone, the chemotherapy agent alone, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSP90-IN-27 in Studying Protein Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a diverse group of "client" proteins. Many of these client proteins are critical signaling molecules, including protein kinases and transcription factors, which are often dysregulated in diseases such as cancer. HSP90-IN-27 is a potent and selective small molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90. Inhibition of HSP90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway.[1][2] This targeted degradation of key cellular proteins makes this compound a valuable tool for studying protein degradation pathways and for investigating the therapeutic potential of HSP90 inhibition.
These application notes provide a comprehensive guide for utilizing this compound to study protein stability and turnover, complete with detailed protocols for key experiments and representative data.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the N-terminal domain of HSP90. This inhibition locks the chaperone in an open conformation, preventing the conformational changes necessary for its function.[3][4] Consequently, client proteins fail to achieve their mature, stable conformation and are recognized by the cell's quality control machinery. The C-terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase, is then recruited to the HSP90-client protein complex, leading to the ubiquitination of the client protein.[5] Polyubiquitinated proteins are subsequently targeted for degradation by the 26S proteasome. This process results in the selective depletion of HSP90-dependent proteins. A common cellular response to HSP90 inhibition is the transcriptional upregulation of heat shock proteins, such as HSP70 and HSP27, as part of the heat shock response.
Data Presentation
The following tables summarize representative quantitative data on the degradation of key HSP90 client proteins and the induction of HSP70 in response to treatment with a potent N-terminal HSP90 inhibitor like this compound. Data is presented as a percentage of the control (vehicle-treated) protein levels, as determined by densitometric analysis of Western blots.
Table 1: Dose-Dependent Degradation of HSP90 Client Proteins
| This compound (nM) | HER2 (% of Control) | AKT (% of Control) | RAF-1 (% of Control) | HSP70 (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 10 | 85 | 90 | 88 | 120 |
| 50 | 40 | 55 | 50 | 250 |
| 100 | 15 | 25 | 20 | 400 |
| 500 | <5 | <10 | <5 | 550 |
Table 2: Time-Course of HSP90 Client Protein Degradation (at 100 nM this compound)
| Time (hours) | HER2 (% of t=0) | AKT (% of t=0) | RAF-1 (% of t=0) | HSP70 (% of t=0) |
| 0 | 100 | 100 | 100 | 100 |
| 4 | 70 | 80 | 75 | 150 |
| 8 | 45 | 60 | 50 | 280 |
| 16 | 20 | 35 | 25 | 450 |
| 24 | <10 | <15 | <10 | 500 |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol describes the use of Western blotting to measure the steady-state levels of HSP90 client proteins following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MCF7, SK-BR-3, BT-474 for HER2 analysis)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-RAF-1, anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of client proteins to a loading control (e.g., β-actin).
Protocol 2: Cycloheximide (CHX) Chase Assay to Determine Protein Half-life
This assay measures the degradation rate of a protein by inhibiting new protein synthesis with cycloheximide.
Materials:
-
All materials from Protocol 1
-
Cycloheximide (CHX) solution (e.g., 10 mg/mL in DMSO)
Procedure:
-
Cell Culture and Pre-treatment: Plate cells and allow them to adhere. Pre-treat the cells with this compound or vehicle for a short period (e.g., 2-4 hours) to inhibit HSP90 before blocking protein synthesis.
-
CHX Treatment: Add CHX to the culture medium at a final concentration of 10-100 µg/mL to inhibit protein synthesis. This is time point zero (t=0).
-
Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Perform Western blotting for the protein of interest and a loading control as described in Protocol 1.
-
Data Analysis: Quantify the band intensities at each time point, normalize to the loading control, and then express the protein level as a percentage of the level at t=0. Plot the percentage of remaining protein versus time to determine the protein half-life. A shorter half-life in the presence of this compound indicates accelerated degradation.
Protocol 3: Ubiquitination Assay
This protocol is used to determine if the degradation of a client protein upon HSP90 inhibition is mediated by the ubiquitin-proteasome system.
Materials:
-
All materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer
-
Protein A/G agarose beads
-
Antibody for immunoprecipitation (specific to the client protein)
-
Antibody for detecting ubiquitin (e.g., anti-ubiquitin)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle. In a subset of samples, co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the this compound treatment to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in IP buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysates with an antibody against the client protein of interest overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complex.
-
Wash and Elute: Wash the beads extensively with IP buffer. Elute the immunoprecipitated proteins from the beads using Laemmli buffer.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1. Probe one membrane with an antibody against the client protein to confirm successful immunoprecipitation. Probe another membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the client protein.
-
Data Analysis: An increase in the high molecular weight smear (indicative of polyubiquitination) for the client protein in the this compound treated sample (especially in the presence of MG132) indicates that HSP90 inhibition promotes its ubiquitination.
Conclusion
This compound is a powerful chemical probe for elucidating the roles of HSP90 in maintaining the stability of its client proteins. By utilizing the protocols outlined in these application notes, researchers can effectively investigate the molecular mechanisms of protein degradation and explore the therapeutic potential of targeting the HSP90 chaperone machinery in various disease models. The provided representative data serves as a guide for expected outcomes when using a potent N-terminal HSP90 inhibitor.
References
- 1. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 Structure | HSP90 [hsp90.ca]
- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for HSP90-IN-27 in Neurodegenerative Disease Research
Note on HSP90-IN-27: As of the current literature, "this compound" is not a widely documented specific inhibitor for neurodegenerative disease research. The following application notes and protocols are based on the established mechanisms and experimental data of well-characterized, brain-permeable Heat Shock Protein 90 (HSP90) inhibitors. "this compound" is used as a representative placeholder for such a compound.
Introduction
Heat Shock Protein 90 (HSP90) is a highly abundant and essential molecular chaperone that regulates the folding, stability, and activity of numerous "client" proteins.[1] In the context of neurodegenerative diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and tauopathies, HSP90 plays a critical role by stabilizing aberrant or misfolded proteins that are central to disease pathology, including Tau and α-synuclein.[2][3][4] Pharmacological inhibition of HSP90 presents a promising therapeutic strategy. It forces the degradation of these pathogenic client proteins and simultaneously activates a protective cellular stress response, offering a dual mechanism of action.[4]
HSP90 inhibitors typically bind to the N-terminal ATP-binding pocket of HSP90, which is crucial for its chaperone activity. This inhibition leads to the destabilization and subsequent degradation of client proteins via the ubiquitin-proteasome system. A key consequence of HSP90 inhibition is the dissociation and activation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response. Activated HSF-1 induces the expression of other protective chaperones, such as HSP70 and HSP40, which can further aid in clearing misfolded proteins and protecting against cellular stress.
Mechanism of Action of HSP90 Inhibitors
The primary mechanism of HSP90 inhibitors involves competitive binding to the ATP pocket in the N-terminal domain of HSP90. This prevents the chaperone from completing its conformational cycle, which is necessary for maturing and stabilizing client proteins. This leads to two major downstream effects:
-
Client Protein Degradation: Aberrant neuronal proteins, such as hyperphosphorylated Tau (p-Tau), α-synuclein oligomers, and kinases like GSK3β and Cdk5 that phosphorylate Tau, are destabilized and targeted for degradation by the ubiquitin-proteasome pathway.
-
Heat Shock Response (HSR) Activation: HSP90 normally keeps HSF-1 in an inactive state. Inhibition of HSP90 releases HSF-1, allowing it to trimerize, translocate to the nucleus, and activate the transcription of heat shock genes, leading to the upregulation of cytoprotective chaperones like HSP70.
Quantitative Data on HSP90 Inhibitor Effects
The efficacy of HSP90 inhibitors has been quantified in various preclinical models of neurodegenerative diseases. The table below summarizes representative data from studies using compounds functionally similar to this compound.
| Model System | Disease Model | Representative Inhibitor | Treatment | Key Quantitative Outcome | Reference |
| COS-7 Cells | Tauopathy | Geldanamycin | 400 nM for 20h | Significant decrease in Tau phosphorylation at multiple sites. | |
| Rat Primary Cortical Neurons | Tauopathy | Hsp90 Inhibitors | N/A | Reduction in GSK3β protein levels and decreased Tau phosphorylation. | |
| JNPL3 Transgenic Mice | Tauopathy (Tau P301L) | PU-DZ8 | N/A | Time-dependent reduction in p35 levels and alleviation of Tau phosphorylation. | |
| SH-SY5Y Human Cells | Parkinson's (A53T α-syn) | 19-phenyl-GA | N/A | Significant reduction in high molecular weight α-synuclein oligomers. | |
| Tg2576 Transgenic Mice | Alzheimer's | 17-AAG | 5 or 25 mg/kg, 3x weekly | No significant change in Aβ plaque load, but reduction in NFTs in male mice. | |
| Primary Neurons | Alzheimer's (Aβ toxicity) | 17-AAG | 200 nM for 0.5h | Rescued dendritic spine loss induced by Aβ challenge. |
Experimental Protocols
Protocol 4.1: Western Blot Analysis of HSP90 Client Proteins and Hsp70 Induction
This protocol is designed to assess the on-target effects of this compound by measuring the degradation of key client proteins and the induction of the heat shock response.
Objective: To quantify changes in the protein levels of p-Tau, total Tau, α-synuclein, GSK3β, and Hsp70 in response to this compound treatment in a relevant cell model (e.g., SH-SY5Y cells, primary neurons).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
This compound (dissolved in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-Tau (e.g., AT8, CP13), anti-total Tau, anti-α-synuclein, anti-GSK3β, anti-Hsp70, anti-β-actin or GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density. Once adhered, treat with various concentrations of this compound (e.g., 10 nM - 1 µM) and a vehicle control (DMSO) for a set time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 4.2: In Vitro α-Synuclein Aggregation Assay (Thioflavin T)
This protocol assesses the direct effect of this compound on the aggregation kinetics of α-synuclein.
Objective: To determine if this compound can inhibit or modify the fibrillization of recombinant α-synuclein in vitro.
Materials:
-
Recombinant human α-synuclein protein.
-
Aggregation buffer (e.g., PBS, pH 7.4).
-
Thioflavin T (ThT) stock solution.
-
This compound at various concentrations.
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm).
-
Plate shaker/incubator.
Procedure:
-
Preparation: Prepare solutions of recombinant α-synuclein (e.g., 50-100 µM) in aggregation buffer. Prepare serial dilutions of this compound.
-
Assay Setup: In each well of the 96-well plate, combine the α-synuclein solution, ThT (final concentration ~10 µM), and different concentrations of this compound or vehicle control.
-
Incubation and Measurement: Place the plate in a plate reader set to 37°C with intermittent shaking.
-
Data Acquisition: Measure ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Analysis: Plot ThT fluorescence intensity versus time. A decrease in the fluorescence plateau or an increase in the lag phase in the presence of this compound indicates inhibition of fibril formation.
Protocol 4.3: In Vivo Study in a Transgenic Mouse Model of Tauopathy
This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in an animal model.
Objective: To assess whether chronic administration of this compound can reduce tau pathology and improve cognitive function in a transgenic mouse model (e.g., JNPL3 mice expressing human Tau P301L).
Materials:
-
JNPL3 transgenic mice and wild-type littermates.
-
This compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control solution.
-
Behavioral testing apparatus (e.g., Morris water maze, contextual fear conditioning chamber).
-
Equipment for tissue collection, homogenization, and biochemical analysis (Western blot, ELISA, immunohistochemistry).
Procedure:
-
Animal Dosing: Treat a cohort of JNPL3 mice with this compound and another cohort with vehicle, starting at an age before or during the onset of pathology (e.g., 6-8 months). Dosing frequency could be daily or several times per week for a period of 2-3 months.
-
Behavioral Testing: In the final weeks of treatment, subject the mice to a battery of behavioral tests to assess cognitive functions like learning and memory.
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline. Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected and snap-frozen for biochemical analysis.
-
Biochemical Analysis:
-
Prepare brain homogenates from the frozen tissue.
-
Use Western blotting or ELISA to quantify levels of total and phosphorylated Tau, Hsp70, and other relevant markers.
-
-
Immunohistochemistry:
-
Stain fixed brain sections with antibodies against p-Tau (e.g., AT8) to visualize neurofibrillary tangles.
-
Quantify the pathological burden in relevant brain regions like the hippocampus and cortex.
-
-
Data Analysis: Compare the behavioral performance and pathological readouts between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of heat shock protein (Hsp) 27 potentiates the suppressive effect of Hsp90 inhibitors in targeting breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP90 Inhibition Disrupts 27-Hydroxycholesterol-Induced Inflammatory Signaling in Monocytic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of HSP90-client interactions reveals principles of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HSP90-IN-27 not showing expected results in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HSP90-IN-27 in cell-based assays. Given that unexpected results can arise from various factors, this guide offers a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2][3][4] By inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone's function, leading to the ubiquitin-proteasomal degradation of its client proteins.[5] This targeted degradation of oncoproteins makes HSP90 inhibitors like this compound promising therapeutic agents in oncology.
Q2: What are the expected effects of this compound treatment in cancer cells?
Successful treatment with an HSP90 inhibitor should result in:
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Degradation of HSP90 client proteins: A hallmark of HSP90 inhibition is the decreased level of its client proteins.
-
Induction of the Heat Shock Response (HSR): Inhibition of HSP90 often leads to the upregulation of other heat shock proteins, such as HSP70 and HSP27, as a compensatory mechanism.
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Cell Cycle Arrest and Apoptosis: By destabilizing proteins crucial for cell cycle progression and survival, HSP90 inhibitors can induce cell cycle arrest and programmed cell death.
Q3: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with HSP90 inhibitors can stem from several factors:
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Compound Stability and Solubility: HSP90 inhibitors can be prone to degradation or precipitation, especially with improper storage or handling.
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Cell Line Variability: Different cell lines exhibit varying levels of dependence on specific HSP90 client proteins for their survival and proliferation.
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Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence cellular response.
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Off-Target Effects: At higher concentrations, the inhibitor may have off-target effects that can confound the results.
Troubleshooting Guide
Problem 1: No observable degradation of HSP90 client proteins (e.g., Akt, HER2, RAF-1) after treatment.
| Possible Cause | Recommended Solution |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range of concentrations based on available data for similar compounds. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing client protein degradation. |
| Low HSP90 Dependence of the Client Protein in Your Cell Line | Select a client protein known to be highly sensitive to HSP90 inhibition in your cell line of interest. Alternatively, use a cell line known to be sensitive to HSP90 inhibitors as a positive control. |
| Inhibitor Instability or Degradation | Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions (aliquoted at -80°C to avoid freeze-thaw cycles). Consider the stability of the compound in your cell culture media over the course of the experiment; for long-term experiments, media may need to be replaced with fresh inhibitor every 24-72 hours. |
| Suboptimal Western Blot Protocol | Ensure complete cell lysis, use fresh protease and phosphatase inhibitors, and optimize antibody concentrations and incubation times. Run positive and negative controls to validate your assay. |
Problem 2: High variability in cell viability (e.g., MTT, CellTiter-Glo) IC50 values between experiments.
| Possible Cause | Recommended Solution |
| Inhibitor Precipitation | Visually inspect the media for any signs of precipitation after adding the inhibitor. HSP90 inhibitors are often dissolved in DMSO; ensure the final DMSO concentration in your culture media is low (typically <0.1%) and consistent across all wells. |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Variations in starting cell density can significantly impact the final readout. |
| Cell Line Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Variability in Treatment Duration | Adhere to a strict and consistent incubation time for all experiments. |
Problem 3: Induction of the heat shock response (HSR) is observed, but there is no significant cell death.
| Possible Cause | Recommended Solution |
| HSR-mediated Resistance | The upregulation of pro-survival chaperones like HSP70 can counteract the effects of HSP90 inhibition. Consider co-treatment with an inhibitor of the heat shock response or analyze earlier time points before the compensatory upregulation of other chaperones can occur. |
| Activation of Bypass Signaling Pathways | Cancer cells can activate alternative signaling pathways to circumvent their dependence on HSP90-client proteins. Investigate key survival pathways in your cell line to identify potential bypass mechanisms. |
| Drug Efflux Pumps | Increased expression of ABC transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration. Co-treatment with an efflux pump inhibitor may restore sensitivity. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of HSP90 Client Proteins
This protocol is used to analyze the levels of HSP90 client proteins following inhibitor treatment.
Materials:
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Treated and untreated cell pellets
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-Akt, anti-HER2, anti-RAF-1, anti-HSP70, and a loading control like anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescence substrate
Procedure:
-
Cell Lysis: Lyse cells in lysis buffer and quantify protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the signal using a chemiluminescence substrate and an imaging system.
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Analysis: A decrease in the levels of client proteins and an increase in HSP70 expression will confirm HSP90 inhibition.
Visualizations
Caption: HSP90 cycle and its inhibition by this compound.
Caption: Downstream signaling consequences of HSP90 inhibition.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HSP90-IN-27 Treatment
Welcome to the technical support center for HSP90-IN-27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the maximum therapeutic effect of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of a wide range of "client" proteins, many of which are involved in cell growth, proliferation, and survival.[1] By binding to the N-terminal ATP-binding pocket of HSP90, this compound competitively inhibits ATP binding and hydrolysis. This disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of client proteins, primarily through the ubiquitin-proteasome pathway.[2]
Q2: Why is it critical to optimize the treatment time for this compound?
A2: The optimal treatment time for this compound is crucial for achieving maximal degradation of target client proteins while minimizing off-target effects and cellular stress responses. The degradation kinetics of different client proteins vary depending on their intrinsic turnover rates.[1] Insufficient incubation time may result in incomplete degradation, while prolonged exposure could induce a heat shock response, leading to the upregulation of other chaperones like HSP70, which can counteract the inhibitor's effects.[3] Therefore, a time-course experiment is essential to determine the ideal duration for maximal degradation of your specific protein of interest.
Q3: What are the expected outcomes of successful this compound treatment?
A3: The primary and most direct outcome of effective this compound treatment is the decreased expression of HSP90 client proteins. This can be observed as a reduction or complete loss of the corresponding protein band on a Western blot. Commonly studied client proteins that are sensitive to HSP90 inhibition include AKT, HER2, c-Raf, and CDK4.[1] A secondary, and often confirmatory, outcome is the induction of a heat shock response, characterized by the upregulation of HSP70. This indicates that the inhibitor is engaging its target and inducing a cellular stress response.
Q4: My results with this compound are inconsistent. What are the common causes?
A4: Inconsistent results with HSP90 inhibitors can arise from several factors:
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Compound Stability and Solubility: Ensure proper storage of this compound and prepare fresh dilutions for each experiment to avoid degradation or precipitation.
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Cell Culture Conditions: Maintain consistency in cell density, passage number, and growth phase, as these can significantly impact drug sensitivity.
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Experimental Technique: Variations in inhibitor concentration, incubation time, and Western blot protocol can all contribute to variability.
Troubleshooting Guide
Problem 1: I am not observing any degradation of my target client protein after this compound treatment.
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Possible Cause: The concentration of this compound may be too low for your specific cell line.
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Solution: Perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a range from 10 nM to 10 µM.
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Possible Cause: The treatment duration may be too short.
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Solution: Conduct a time-course experiment, testing various time points (e.g., 2, 4, 8, 16, 24, and 48 hours) to identify the optimal window for degradation of your protein of interest.
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Possible Cause: Your protein of interest may not be a client of HSP90 or may be less sensitive to its inhibition in your chosen cell line.
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Solution: Use a positive control cell line and a known sensitive client protein (e.g., HER2 in SK-BR-3 cells) to confirm the activity of your this compound stock.
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Problem 2: I see significant cell death even at low concentrations of this compound.
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Possible Cause: The cell line you are using may be highly sensitive to HSP90 inhibition.
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Solution: Perform a dose-response curve with a lower concentration range (e.g., starting from 0.1 nM) to identify a non-toxic effective concentration.
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Possible Cause: The observed cell death could be due to off-target effects.
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Solution: To distinguish between on-target and off-target toxicity, confirm the degradation of known HSP90 client proteins and the induction of HSP70 at the concentrations causing cell death.
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Problem 3: The degradation of my client protein is variable between experiments.
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Possible Cause: Inconsistent inhibitor preparation.
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Solution: Prepare fresh serial dilutions of this compound from a new stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Possible Cause: Variations in cell culture conditions.
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Solution: Standardize your cell seeding density to ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. Use cells within a narrow passage number range.
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Possible Cause: Inconsistent timing of treatment and harvesting.
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Solution: For endpoint assays, ensure precise and consistent timing for all steps. For kinetic assays, include multiple time points to capture the dynamic nature of the response.
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Data Presentation
Table 1: Example of a Dose-Response Experiment for this compound
This table illustrates hypothetical data from a dose-response experiment to determine the optimal concentration of this compound for degrading a target client protein (e.g., AKT) in a specific cell line, as determined by Western blot analysis.
| This compound Concentration (nM) | Relative AKT Protein Level (%) (Normalized to Loading Control) | Cell Viability (%) (MTT Assay) |
| 0 (Vehicle Control) | 100 | 100 |
| 10 | 95 | 98 |
| 50 | 75 | 92 |
| 100 | 40 | 85 |
| 250 | 15 | 60 |
| 500 | 5 | 45 |
| 1000 | <5 | 30 |
Table 2: Example of a Time-Course Experiment for this compound
This table shows representative data from a time-course experiment using an optimal concentration of this compound (e.g., 250 nM, determined from the dose-response experiment) to identify the optimal treatment duration.
| Treatment Time (hours) | Relative AKT Protein Level (%) (Normalized to Loading Control) | Relative HSP70 Protein Level (%) (Normalized to Loading Control) |
| 0 (Untreated Control) | 100 | 100 |
| 2 | 85 | 120 |
| 4 | 60 | 180 |
| 8 | 30 | 250 |
| 16 | 10 | 300 |
| 24 | <5 | 320 |
| 48 | <5 | 280 |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
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Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase (approximately 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.
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Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0, 10, 50, 100, 250, 500, and 1000 nM. Include a vehicle-treated control (e.g., DMSO). Replace the medium in the wells with the inhibitor dilutions.
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Incubation: Incubate the cells for a fixed time point, for example, 24 hours.
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Cell Lysis and Protein Quantification: Harvest the cells and perform protein extraction and quantification as described in the Western Blot protocol below.
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Western Blot Analysis: Analyze the expression of your client protein of interest and a loading control.
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
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Cell Seeding: Seed cells in multi-well plates as described in Protocol 1.
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Inhibitor Treatment: Treat the cells with the optimal concentration of this compound determined from the dose-response experiment. Include a vehicle-treated control.
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Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).
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Cell Lysis and Protein Quantification: At each time point, harvest the cells and perform protein extraction and quantification.
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Western Blot Analysis: Analyze the expression of your client protein of interest, HSP70 (as a marker of the heat shock response), and a loading control.
Protocol 3: Western Blot Analysis of HSP90 Client Proteins
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Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against your client protein of interest, HSP70, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Mechanism of HSP90 inhibition by this compound.
Caption: Workflow for optimizing this compound treatment time.
References
Improving the solubility of HSP90-IN-27 for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of HSP90-IN-27 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
A1: this compound is a small molecule inhibitor of Heat Shock Protein 90 (HSP90). Its physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₁N₃O₂S |
| Molecular Weight | 343.44 g/mol |
| CAS Number | 525577-38-2 |
| Solubility | 10 mM in DMSO |
Q2: What is the mechanism of action of this compound?
A2: this compound, like other HSP90 inhibitors, is believed to bind to the ATP-binding pocket in the N-terminal domain of HSP90. This inhibition disrupts the chaperone's function, which is critical for the stability and activity of numerous client proteins. Many of these client proteins are oncoproteins involved in key signaling pathways that drive cancer cell growth, proliferation, and survival. Inhibition of HSP90 leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway, thereby disrupting multiple oncogenic signaling pathways simultaneously.
Q3: Which signaling pathways are primarily affected by HSP90 inhibition?
A3: HSP90 inhibition impacts several critical signaling pathways by promoting the degradation of its client proteins. Two of the most well-characterized pathways are:
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PI3K/Akt/mTOR Pathway: Key components of this pathway, such as Akt, are HSP90 client proteins. Inhibition of HSP90 leads to Akt degradation, thereby suppressing this pro-survival pathway.
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Raf/MEK/ERK (MAPK) Pathway: The Raf-1 kinase is a well-known HSP90 client protein. Its degradation following HSP90 inhibition disrupts the MAPK signaling cascade, which is crucial for cell proliferation.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Poor Solubility and Precipitation of this compound During Formulation
Poor aqueous solubility is a common challenge with small molecule inhibitors like this compound, potentially leading to inaccurate dosing and precipitation.
Solutions:
-
Utilize Co-solvents and Surfactants: A multi-component solvent system can significantly improve the solubility of hydrophobic compounds.
-
Leverage Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can enhance its water solubility and stability.
Formulation Protocol Comparison for Poorly Soluble HSP90 Inhibitors
The following table provides example formulation protocols that have been successfully used for other poorly soluble HSP90 inhibitors and can serve as a starting point for this compound. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for in vivo studies.
| Formulation Protocol | Components | Achievable Concentration (for similar inhibitors) | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution is often obtained. Gentle heating and/or sonication can aid dissolution if precipitation occurs. |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.8 mg/mL | Sulfobutylether-β-cyclodextrin (SBE-β-CD) can improve solubility and reduce potential toxicity. |
| Protocol 3 | 10% DMSO, 40% PEG400, 50% Saline | Variable | A simpler co-solvent system suitable for initial pilot studies. The final concentration needs to be determined empirically. |
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
A common challenge is the discrepancy between potent in vitro activity and a lack of tumor growth inhibition in animal models. This often points to issues with bioavailability.
Troubleshooting Steps:
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Confirm Target Engagement in Vivo: Before embarking on a full-scale efficacy study, it is essential to confirm that this compound is reaching the tumor and inhibiting its target. This can be assessed by measuring the degradation of HSP90 client proteins in tumor lysates from a pilot study.
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Optimize Formulation and Administration Route: If target engagement is not observed, the formulation may need to be optimized to improve solubility and absorption. Consider alternative administration routes (e.g., intravenous vs. intraperitoneal) which can provide a more predictable pharmacokinetic profile.
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Conduct a Maximum Tolerated Dose (MTD) Study: An MTD study is crucial to identify a safe and effective dose for efficacy studies. Dose-limiting toxicities for HSP90 inhibitors can include hepatotoxicity and gastrointestinal issues.
Issue 3: High Variability in Plasma Concentrations
Significant inter-individual variability in plasma concentrations of an orally administered compound can be a result of its poor solubility and various physiological factors.
Mitigation Strategies:
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Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability due to food effects.
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Formulation Optimization: Utilize formulations designed to improve solubility and dissolution rate, such as those listed in the table above.
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Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
Experimental Protocols
Protocol 1: General In Vivo Formulation of this compound (Example)
This protocol is a general guideline and requires optimization for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
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PEG400 (Polyethylene glycol 400), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Step-by-Step Formulation:
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio (e.g., for Protocol 1: 1 part DMSO, 4 parts PEG400, 0.5 parts Tween 80, and 4.5 parts Saline).
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in the DMSO portion of the vehicle first. Gentle vortexing and sonication can aid dissolution.
-
Add Co-solvents: Gradually add the PEG400 and Tween 80 to the this compound/DMSO mixture while continuously vortexing.
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Add Saline: Slowly add the saline to the mixture in a dropwise manner while vortexing to prevent precipitation.
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Final Inspection: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted.
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is used to validate the on-target activity of this compound in vivo.
Procedure:
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Sample Collection: At the end of the treatment period, euthanize the animals and excise the tumors.
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Tissue Lysis: Homogenize the tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each tumor lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against HSP90 client proteins (e.g., Akt, c-Raf, HER2) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the levels of client proteins in the treated group compared to the vehicle control indicates target engagement.
Visualizations
Caption: HSP90 inhibition by this compound disrupts key oncogenic signaling pathways.
Caption: A logical workflow for the in vivo evaluation of this compound.
HSP90-IN-27 cytotoxicity and cell viability issues
Disclaimer: Information regarding the specific inhibitor HSP90-IN-27 is limited in publicly available scientific literature. Therefore, this technical support center provides guidance based on the well-characterized class of HSP90 inhibitors. Researchers should use this information as a general framework and perform their own dose-response experiments and endpoint analyses to determine the optimal conditions for this compound.
This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. It provides troubleshooting advice and frequently asked questions to address common challenges related to cytotoxicity and cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HSP90 inhibitors like this compound?
HSP90 (Heat Shock Protein 90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cancer cell growth, proliferation, and survival.[1] HSP90 inhibitors, including potentially this compound, typically bind to the ATP-binding pocket in the N-terminal domain of HSP90.[2] This competitive inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins by the proteasome.[3] Key client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors (e.g., HIF-1α).[1] The degradation of these oncoproteins simultaneously disrupts multiple signaling pathways crucial for cancer cell survival, often leading to cell cycle arrest and apoptosis.[3]
Q2: Why am I observing high variability in IC50 values for this compound between experiments?
High variability in IC50 values is a common issue when working with HSP90 inhibitors. Several factors can contribute to this:
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Cell Line Specificity: Different cell lines exhibit varying sensitivities to HSP90 inhibitors. This can be due to differences in their genetic makeup, the specific HSP90 client proteins they depend on for survival, and the expression levels of HSP90 isoforms.
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Compound Stability and Solubility: HSP90 inhibitors can be susceptible to degradation or precipitation. Improper storage, repeated freeze-thaw cycles, or poor solubility in culture media can alter the effective concentration of the compound.
-
Experimental Conditions: Inconsistent cell seeding density, variations in incubation times, and the cell passage number can all significantly impact the calculated IC50 value. It is recommended to use cells within a consistent and low passage number range.
-
Assay Type: The type of cell viability assay used (e.g., MTT, XTT, CellTiter-Glo) can also influence the results.
Q3: My Western blot results show inconsistent or no degradation of HSP90 client proteins after treatment with this compound. What could be the cause?
Several factors can lead to inconsistent Western blot results:
-
Suboptimal Inhibitor Concentration or Treatment Duration: The concentration of the inhibitor may be too low, or the treatment time too short to induce significant degradation of the target client protein. A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific cell line and client protein.
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Induction of the Heat Shock Response (HSR): A common cellular response to HSP90 inhibition is the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins, such as HSP70 and HSP27. These chaperones can sometimes compensate for the loss of HSP90 function, protecting client proteins from degradation.
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Suboptimal Western Blot Protocol: Technical issues such as incomplete cell lysis, use of old protease and phosphatase inhibitors, or non-optimized antibody concentrations and incubation times can all lead to unreliable results.
Q4: Can this compound induce both apoptosis and cell cycle arrest?
Yes, inhibition of HSP90 is known to induce both apoptosis and cell cycle arrest. By promoting the degradation of key regulatory proteins, HSP90 inhibitors can halt cell cycle progression at different phases (e.g., G1 or G2/M) and trigger programmed cell death. The specific outcome can depend on the cell type and the genetic context of the cancer.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with HSP90 inhibitors like this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assay results (IC50 values). | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Perform a cell count before seeding. |
| Cell passage number is too high. | Use cells from a consistent and low passage number range, as sensitivity to drugs can change over time. | |
| Inhibitor precipitation in media. | Visually inspect the media for any signs of precipitation after adding the inhibitor. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all treatments. | |
| Inconsistent incubation times. | Maintain a consistent duration of inhibitor treatment for all experiments. | |
| No or weak degradation of HSP90 client proteins observed by Western blot. | Inhibitor concentration is too low or treatment time is too short. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and client protein. |
| Induction of the heat shock response is compensating for HSP90 inhibition. | Analyze earlier time points before the compensatory upregulation of other chaperones occurs. Consider co-treatment with an inhibitor of the heat shock response. | |
| Suboptimal Western blot protocol. | Ensure complete cell lysis, use fresh protease and phosphatase inhibitors, and optimize antibody concentrations and incubation times. Always include positive and negative controls. | |
| Unexpected or off-target effects observed at high inhibitor concentrations. | The inhibitor may be interacting with other cellular proteins. | Use the lowest effective concentration determined from your dose-response experiments. Confirm the specificity of the effects by using another HSP90 inhibitor with a different chemical structure or by using siRNA to knock down HSP90. |
Quantitative Data Summary
The following table summarizes representative IC50 values for various well-characterized HSP90 inhibitors in different cancer cell lines. This data is provided for comparative purposes to guide the initial dose-range finding experiments for this compound.
| HSP90 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 - 6.555 |
| 17-AAG | H1437 | Lung Adenocarcinoma | 1.258 - 6.555 |
| 17-AAG | H1650 | Lung Adenocarcinoma | 1.258 - 6.555 |
| IPI-504 | H1437 | Lung Adenocarcinoma | 3.473 |
| IPI-504 | H1650 | Lung Adenocarcinoma | 3.764 |
| STA-9090 | H2228 | Lung Adenocarcinoma | 4.131 - 4.739 |
| HP-4 | HCT-116 | Colon Cancer | 17.64 |
| MPC-3100 | HCT-116 | Colon Cancer | 779.59 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Client Protein Degradation
This protocol is to confirm the on-target effect of this compound by assessing the degradation of a known HSP90 client protein (e.g., Akt).
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-Akt, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of this compound concentrations for a predetermined time. Include a vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathway Affected by HSP90 Inhibition
Caption: Mechanism of action of HSP90 inhibitors leading to apoptosis and cell cycle arrest.
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values in cell viability assays.
Logical Relationship between HSP90 Inhibition and Cellular Outcomes
Caption: Logical flow from HSP90 inhibition to various cellular responses.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HSP90-IN-27 Immunoprecipitation Experiments
Welcome to the technical support center for troubleshooting immunoprecipitation (IP) and co-immunoprecipitation (co-IP) experiments involving the HSP90 inhibitor, HSP90-IN-27. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your immunoprecipitation experiments with this compound.
Q1: I am not detecting my protein of interest in the IP sample (low or no signal). What are the possible causes and solutions?
Possible Causes:
-
Ineffective Antibody: The antibody may not be suitable for immunoprecipitation, or the optimal concentration has not been determined.
-
Low Protein Expression: The target protein may be expressed at very low levels in your cell or tissue type.[1]
-
This compound Induced Protein Degradation: As an HSP90 inhibitor, this compound is expected to disrupt the HSP90 chaperone cycle, leading to the ubiquitination and proteasomal degradation of its client proteins.[2][3][4] Your protein of interest might be a client protein that is degraded upon treatment.
-
Suboptimal Lysis Conditions: The lysis buffer may not be effectively solubilizing the protein of interest or may be disrupting the antibody-antigen interaction.
-
Incorrect Bead Type: The protein A/G beads may not have a high affinity for your primary antibody isotype.[1]
-
Epitope Masking: The antibody's binding site on the target protein might be hidden.
Solutions:
-
Antibody Titration: Perform a titration experiment to determine the optimal antibody concentration. A general starting point is 1-10 µg of antibody for approximately 500-1000 µg of protein extract.
-
Confirm Protein Expression: Check the expression level of your target protein in the input lysate via Western blot.
-
Optimize Inhibitor Treatment: Perform a time-course and dose-response experiment with this compound to find a window where the protein-protein interaction is disrupted, but the client protein is not yet fully degraded. Consider using a proteasome inhibitor (e.g., MG132) as a control to see if the protein level can be rescued.
-
Optimize Lysis Buffer: The choice of detergent (e.g., NP-40, Triton X-100 for milder lysis vs. RIPA for more stringent lysis) and salt concentration can be critical. For co-IP experiments, a milder lysis buffer is often preferred to preserve protein-protein interactions.
-
Select Appropriate Beads: Ensure your Protein A or Protein G beads are compatible with the species and isotype of your primary antibody.
-
Pre-clearing Lysate: To reduce non-specific binding, incubate the lysate with beads before adding the primary antibody.
Q2: I am observing high background or multiple non-specific bands in my IP results. How can I reduce this?
Possible Causes:
-
Too Much Antibody: Using an excessive amount of primary antibody can lead to non-specific binding.
-
Insufficient Washing: Inadequate washing of the beads can leave behind non-specifically bound proteins.
-
Non-specific Binding to Beads: Proteins in the lysate may be binding directly to the protein A/G beads.
-
Cellular Stress Response: HSP90 inhibition can induce a heat shock response, leading to the upregulation of other chaperones like Hsp70 and Hsp27, which might non-specifically interact with your IP components.
-
Antibody Heavy and Light Chain Interference: In Western blotting, the denatured heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody can obscure proteins of similar molecular weights.
Solutions:
-
Optimize Antibody Concentration: Use the lowest amount of antibody that effectively pulls down your target protein.
-
Increase Wash Stringency: Increase the number of washes or the detergent/salt concentration in your wash buffer.
-
Pre-clear the Lysate: Incubate the cell lysate with beads alone before the immunoprecipitation step to remove proteins that non-specifically bind to the beads.
-
Block the Beads: Incubate the beads with a blocking agent like BSA before use.
-
Use IP-specific Secondary Antibodies: Utilize secondary antibodies that specifically recognize the native primary antibody and not the denatured heavy and light chains.
Q3: In my co-IP experiment, I can pull down the "bait" protein, but not the interacting "prey" protein after this compound treatment. What does this mean?
This is often the expected outcome when studying the effect of an HSP90 inhibitor on a known protein-protein interaction where one of the partners is an HSP90 client.
Possible Interpretations:
-
Successful Inhibition: this compound is effectively disrupting the HSP90-dependent interaction between your bait and prey proteins. HSP90 is crucial for the stability and conformation of its client proteins, and its inhibition can lead to conformational changes that disrupt interactions or lead to the degradation of the client protein.
-
Prey Protein Degradation: The prey protein might be an HSP90 client and is being degraded upon treatment with this compound.
Troubleshooting and Confirmation Steps:
-
Check Prey Protein Levels in Input: Perform a Western blot on the input lysates (both treated and untreated) to see if the total level of the prey protein is decreased after this compound treatment.
-
Proteasome Inhibition Control: Co-treat cells with this compound and a proteasome inhibitor. If the interaction is restored in the co-IP, it suggests that the loss of interaction was due to the degradation of the prey protein.
-
Vary Inhibitor Concentration and Incubation Time: A lower concentration or shorter incubation time with this compound might be sufficient to disrupt the interaction without causing complete degradation of the prey protein.
Quantitative Data Summary
The optimal experimental conditions can vary significantly depending on the cell line, target proteins, and antibodies used. The following tables provide general guidelines and starting points for optimization.
Table 1: Recommended Antibody and Lysate Concentrations for Immunoprecipitation
| Component | Recommended Starting Amount | Range for Optimization |
| Primary Antibody | 2 µg | 1 - 10 µg |
| Total Protein Lysate | 500 µg | 200 - 1000 µg |
| Protein A/G Beads (50% slurry) | 20 µL | 10 - 50 µL |
Table 2: Suggested this compound Treatment Conditions for Co-IP Experiments
| Parameter | Recommended Starting Condition | Range for Optimization |
| Concentration | 1-10 µM | 0.1 - 25 µM |
| Incubation Time | 6 hours | 2 - 24 hours |
| Vehicle Control | DMSO (equal volume to inhibitor) | - |
Experimental Protocols
Detailed Protocol: Co-Immunoprecipitation to Assess the Effect of this compound on Protein-Protein Interactions
This protocol outlines the steps to determine if this compound disrupts the interaction between a bait protein and its interacting prey protein.
Materials:
-
Cultured mammalian cells
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Lysis buffer with 0.1% Triton X-100)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibody against the bait protein
-
Protein A/G magnetic beads
-
Western blot reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or an equivalent volume of DMSO for the predetermined time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate:
-
To an equal amount of protein lysate for each condition, add Protein A/G beads and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against the bait protein.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the bait and prey proteins to analyze the co-immunoprecipitation.
-
Analyze input samples to confirm protein expression levels.
-
Visualizations
Caption: HSP90 Chaperone Cycle and Point of Inhibition by this compound.
Caption: General experimental workflow for co-immunoprecipitation.
Caption: A logical troubleshooting guide for common IP/co-IP issues.
References
- 1. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What are HSP90 modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: Overcoming Resistance to HSP90-IN-27 in Cancer Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to HSP90-IN-27 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1][2][3] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound inhibits its ATPase activity.[4] This disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins, many of which are oncoproteins, via the ubiquitin-proteasome pathway.[5]
Q2: My cancer cell line has developed resistance to this compound. What are the common mechanisms of resistance?
Resistance to HSP90 inhibitors like this compound can be either intrinsic or acquired and may involve one or more of the following mechanisms:
-
Activation of the Heat Shock Response (HSR): Inhibition of HSP90 often leads to the activation of Heat Shock Factor 1 (HSF1). Activated HSF1 upregulates the expression of other heat shock proteins, such as HSP70 and HSP27, which have pro-survival functions and can compensate for HSP90 inhibition.
-
Increased Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can actively pump HSP90 inhibitors out of the cell, reducing their intracellular concentration and efficacy.
-
Activation of Compensatory Signaling Pathways: Cancer cells can activate alternative survival pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, to bypass their dependency on HSP90-client proteins.
-
Alterations in Co-chaperones: Changes in the expression or function of HSP90 co-chaperones, such as p23 and Aha1, can modulate HSP90 activity and influence drug sensitivity.
-
Mutations in HSP90: Although rare due to the highly conserved ATP-binding pocket, mutations in HSP90 can occur, leading to reduced inhibitor binding affinity.
Q3: What are the initial troubleshooting steps if I observe a loss of efficacy with this compound?
If you observe a decrease in the effectiveness of this compound, consider the following initial steps:
-
Confirm Inhibitor Integrity: Verify the concentration, storage conditions, and stability of your this compound stock solution. Avoid repeated freeze-thaw cycles.
-
Assess Target Engagement: Confirm that the inhibitor is reaching its target by performing a Western blot to check for the degradation of known sensitive HSP90 client proteins (e.g., Akt, Raf-1, HER2). A lack of client protein degradation suggests a potential resistance mechanism.
-
Evaluate Heat Shock Response: Measure the expression levels of HSP70 and HSP27 by Western blot or qPCR. A significant upregulation of these proteins is a strong indicator of HSR-mediated resistance.
-
Check Cell Culture Conditions: Ensure consistency in cell seeding density, passage number, and media composition, as these factors can influence drug sensitivity.
Troubleshooting Guides
This section provides a systematic approach to identifying and overcoming specific resistance mechanisms to this compound.
Problem 1: Decreased sensitivity to this compound and increased expression of HSP70/HSP27.
-
Potential Cause: Activation of the Heat Shock Response (HSR) is a primary mechanism of acquired resistance.
-
Troubleshooting Workflow:
-
Solutions:
-
Co-treatment with an HSP70 Inhibitor: Since HSP70 upregulation is a major resistance mechanism, co-treatment with an HSP70 inhibitor can restore sensitivity to HSP90 inhibition.
-
Co-treatment with an HSF1 Inhibitor: Targeting the master regulator of the HSR, HSF1, can prevent the upregulation of HSP70 and HSP27.
-
Problem 2: Reduced intracellular concentration of this compound.
-
Potential Cause: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for drug efflux-mediated resistance.
-
Solution:
-
Co-treatment with a P-gp Inhibitor: Rationale: Blocking the efflux pump will increase the intracellular concentration of the HSP90 inhibitor. Experimental Approach: Treat cells with this compound in combination with a known P-gp inhibitor (e.g., verapamil). A decrease in the IC50 of this compound would suggest the involvement of P-gp.
-
Problem 3: Sustained pro-survival signaling despite HSP90 inhibition.
-
Potential Cause: Activation of compensatory signaling pathways like PI3K/AKT or MAPK/ERK.
-
Troubleshooting Workflow:
Caption: Troubleshooting for compensatory pathway activation.
-
Solution:
-
Combination Therapy: Rationale: Simultaneously targeting the compensatory pathway can overcome resistance. Experimental Approach: Combine this compound with a specific inhibitor of the activated pathway (e.g., a PI3K inhibitor for the PI3K/AKT pathway or a MEK inhibitor for the MAPK/ERK pathway).
-
Data Presentation
Table 1: Hypothetical Quantitative Data on Protein Expression in this compound Sensitive vs. Resistant Cells
| Protein | Sensitive Cells (Fold Change) | Resistant Cells (Fold Change) | Method |
| HSP90 | 1.0 | 1.1 | Western Blot |
| HSP70 | 1.2 | 8.5 | Western Blot |
| HSP27 | 1.0 | 6.2 | Western Blot |
| Akt (total) | 1.0 | 1.0 | Western Blot |
| p-Akt (S473) | 0.2 | 0.9 | Western Blot |
| ABCB1 (mRNA) | 1.0 | 12.0 | qPCR |
Table 2: Effect of Combination Therapy on IC50 of this compound in Resistant Cells
| Treatment | IC50 of this compound |
| This compound alone | 1.5 µM |
| This compound + HSP70 Inhibitor (1 µM) | 0.2 µM |
| This compound + P-gp Inhibitor (5 µM) | 0.3 µM |
| This compound + PI3K Inhibitor (0.5 µM) | 0.15 µM |
Signaling Pathways
Caption: HSP90 chaperone cycle and mechanism of this compound action.
Caption: Overview of resistance mechanisms to HSP90 inhibitors.
Experimental Protocols
Western Blotting for HSP70 and Phospho-Akt
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against HSP70, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTS) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, alone or in combination with a second agent, for 48-72 hours. Include a vehicle-only control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Quantitative Real-Time PCR (qPCR) for ABCB1
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, primers for ABCB1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in ABCB1 expression.
References
- 1. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
HSP90-IN-27 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and use of HSP90-IN-27. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1] By competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound disrupts the chaperone's activity.[1] This leads to the misfolding and subsequent degradation of HSP90 client proteins, primarily through the ubiquitin-proteasome pathway.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and activity of this compound. For long-term stability, it is recommended to store the compound as a powder and in solution under the following conditions. These recommendations are based on best practices for similar small molecule inhibitors.[2][3]
Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Ensure the compound is completely dissolved by vortexing. Gentle warming in a 37°C water bath can assist with dissolution if necessary.
Q4: My this compound precipitates when added to my cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue due to the low aqueous solubility of many small molecule inhibitors. To address this, ensure the final DMSO concentration in your cell culture medium is kept low, typically below 0.5%, to avoid both cytotoxicity and compound precipitation. It is also recommended to add the diluted inhibitor to the medium with gentle mixing.
Q5: How stable is this compound in cell culture media?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of the inhibitor | 1. Degradation of the compound: The inhibitor may be unstable under your experimental conditions. 2. Poor solubility: The compound may have precipitated out of solution. 3. Incorrect concentration: The concentration used may be too low to elicit a response. | 1. Prepare fresh dilutions for each experiment. For long-term studies, replenish the media with fresh inhibitor every 24-72 hours. Conduct a stability test (see protocols below). 2. Ensure the final DMSO concentration is below 0.5%. Visually inspect for precipitates after dilution. 3. Perform a dose-response experiment to determine the optimal concentration. |
| Unexpected cellular effects or off-target activity | 1. High inhibitor concentration: High concentrations can lead to off-target effects. 2. Cellular stress response: Inhibition of HSP90 can induce a heat shock response, upregulating other heat shock proteins like HSP70. | 1. Use the lowest effective concentration determined from a dose-response curve. 2. Monitor the expression of HSP70 as a marker for the heat shock response. Consider the potential impact of this response on your experimental outcomes. |
| Client protein of interest is not degrading | 1. Insufficient treatment time: The incubation time may not be long enough for the degradation of your specific client protein. 2. High protein turnover rate: The protein may be synthesized at a rate that counteracts the degradation. 3. Protein is not a direct HSP90 client: Your protein of interest may not be dependent on HSP90 for its stability. | 1. Perform a time-course experiment (e.g., 0, 2, 4, 8, 16, 24, 48 hours) to determine the optimal degradation window. 2. Increase the concentration of the inhibitor or extend the treatment duration. 3. Confirm from the literature if your protein is a known HSP90 client. Use a positive control with a known sensitive client protein (e.g., Akt, HER2). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol allows for the determination of the stability and half-life of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
Sterile, low-protein binding microcentrifuge tubes
-
37°C incubator with 5% CO2
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Prepare a working solution of this compound in the cell culture medium to the final experimental concentration.
-
Aliquot the solution into sterile, low-protein binding tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately store the t=0 sample at -80°C.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point, remove a tube and store it at -80°C to halt further degradation.
-
Once all samples are collected, analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Plot the percentage of remaining this compound relative to the t=0 sample over time to determine the stability profile and calculate the half-life.
Protocol 2: Time-Course Experiment for Client Protein Degradation
This protocol helps to determine the optimal treatment time for the degradation of a specific HSP90 client protein.
Materials:
-
Cells of interest
-
This compound stock solution
-
Cell culture reagents
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
Methodology:
-
Seed cells in multi-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentration of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).
-
At each time point, harvest the cells, wash with ice-cold PBS, and lyse with an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis to detect the levels of the client protein of interest. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
Quantify the band intensities to determine the extent of protein degradation at each time point.
Visualizations
Caption: Mechanism of this compound action on the HSP90 chaperone cycle.
Caption: Workflow for determining optimal this compound treatment time.
Caption: A logical guide for troubleshooting this compound experiments.
References
How to reduce non-specific binding of HSP90-IN-27
Disclaimer: Publicly available information specific to HSP90-IN-27 is limited. This guide is based on established principles for working with HSP90 inhibitors and techniques for reducing non-specific binding in related biochemical assays. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HSP90 inhibitors like this compound?
A1: HSP90 inhibitors, such as this compound, are small molecules that typically bind to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90). This competitive inhibition of ATP binding disrupts the HSP90 chaperone cycle, which is essential for the stability and function of numerous "client" proteins.[1][2] Consequently, client proteins, many of which are involved in oncogenic signaling, become destabilized, ubiquitinated, and targeted for degradation by the proteasome.[3] This leads to the downregulation of key signaling pathways, inhibiting cell proliferation and promoting apoptosis in cancer cells.
Q2: I am observing high background in my pull-down/co-immunoprecipitation (Co-IP) experiments with this compound. What are the common causes and solutions?
A2: High background in affinity-based assays is often due to non-specific binding of proteins to the beads, the antibody (if used), or the inhibitor itself. Common causes include insufficient blocking, suboptimal washing conditions, or inappropriate buffer composition. To mitigate this, consider pre-clearing your lysate with beads alone, blocking the beads with a protein solution like BSA, and optimizing the salt and detergent concentrations in your lysis and wash buffers.
Q3: How can I distinguish between on-target effects of this compound and potential off-target effects?
A3: Distinguishing on-target from off-target effects is crucial for data interpretation. A multi-faceted approach is recommended. Confirm the on-target activity by observing the degradation of known HSP90 client proteins (e.g., HER2, AKT, CDK4) via Western blot. To identify off-target effects, you can perform a Cellular Thermal Shift Assay (CETSA) to see if this compound stabilizes HSP90 in cells, or use broader proteomic and kinome profiling approaches. Comparing the cellular phenotype with that induced by a structurally unrelated HSP90 inhibitor or by genetic knockdown of HSP90 can also provide strong evidence for on-target versus off-target effects.
Q4: My experimental results with this compound are inconsistent. What should I check?
A4: Inconsistent results can arise from several factors. Ensure the stability and solubility of your this compound stock and working solutions; avoid repeated freeze-thaw cycles and visually inspect for precipitation. Maintain consistency in your cell culture conditions, including cell passage number, confluency, and media composition. Finally, standardize your experimental protocols, particularly incubation times and inhibitor concentrations, as these can significantly influence the outcome.
Troubleshooting Guides
Problem 1: High Non-Specific Binding in Pull-Down Assays
| Potential Cause | Recommended Solution |
| Inadequate Blocking of Beads | Pre-block beads with a high-concentration protein solution (e.g., 5% BSA or non-fat milk in lysis buffer) for at least 1 hour at 4°C. |
| Suboptimal Lysis Buffer | Use a lysis buffer with a moderate salt concentration (e.g., 150-300 mM NaCl) and a non-ionic detergent (e.g., 0.1-1% NP-40 or Triton X-100) to disrupt non-specific electrostatic and hydrophobic interactions. |
| Insufficient Washing | Increase the number of wash steps (4-6 cycles) and the duration of each wash (3-5 minutes). Consider increasing the salt concentration (up to 500 mM NaCl) or detergent concentration in the wash buffer. |
| Lysate Viscosity | If the lysate is too viscous due to nucleic acid release, treat with DNase I to reduce viscosity and prevent trapping of non-specific proteins. |
| Inappropriate Controls | Always include a negative control, such as beads incubated with lysate without the inhibitor or an isotype control antibody, to identify proteins that bind non-specifically to the beads or antibody. |
Problem 2: Inconsistent Degradation of HSP90 Client Proteins
| Potential Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line, as sensitivity can vary greatly. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal duration for observing client protein degradation. |
| Induction of Heat Shock Response | HSP90 inhibition can trigger a heat shock response, upregulating other chaperones like HSP70, which may counteract the inhibitor's effects. Monitor HSP70 levels and consider using earlier time points for analysis. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment and store them properly at -80°C to avoid degradation. |
| Cell Line Specificity | The dependence on specific HSP90 client proteins can differ between cell lines. Choose a client protein known to be highly sensitive to HSP90 inhibition in your cell model. |
Experimental Protocols
Protocol 1: Affinity Pull-Down Assay to Identify this compound Interacting Proteins
This protocol assumes this compound is available in a form that can be immobilized on beads (e.g., biotinylated or with a linker for conjugation).
-
Bead Preparation and Blocking:
-
If using streptavidin beads for a biotinylated inhibitor, wash 50 µL of bead slurry per sample three times with 1 mL of lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Incubate the beads with the immobilized this compound or a control molecule in lysis buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove unbound inhibitor.
-
Block the beads by incubating with 1 mL of blocking buffer (lysis buffer containing 5% BSA) for 1 hour at 4°C with rotation.
-
-
Cell Lysis and Pre-Clearing:
-
Harvest and lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Pre-clear the lysate: Add 50 µL of washed, unconjugated beads to 1 mg of protein lysate and incubate for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant.
-
-
Affinity Pull-Down:
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Add the pre-cleared lysate to the blocked beads conjugated with this compound (and control beads).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 4-6 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with 300-500 mM NaCl). Invert the tubes several times during each wash.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm HSP90 Target Engagement
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Cell Treatment:
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Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Harvesting and Lysate Preparation:
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Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Heat Treatment:
-
Aliquot the lysate into PCR tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
-
Analysis:
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Analyze the soluble protein fractions by Western blotting using an antibody against HSP90.
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Successful binding of this compound to HSP90 should result in a thermal stabilization of the protein, leading to more soluble HSP90 at higher temperatures compared to the vehicle control.
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Visualizations
Caption: HSP90 signaling pathway and mechanism of inhibition by this compound.
Caption: Experimental workflow to reduce non-specific binding in pull-down assays.
Caption: Troubleshooting decision tree for experiments with this compound.
References
HSP90-IN-27 inconsistent results across different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in experiments involving the HSP90 inhibitor, HSP90-IN-27.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of a wide range of "client" proteins.[1][2] Many of these client proteins are key components of signaling pathways that drive cell growth, proliferation, and survival, and are often implicated in cancer.[3][4][5] this compound, like other inhibitors of its class, is believed to bind to the N-terminal ATP-binding pocket of HSP90, which inhibits its ATPase activity. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of client proteins, primarily via the ubiquitin-proteasome pathway.
Q2: I am observing inconsistent IC50 values for this compound across different cancer cell lines. What are the potential reasons for this?
Inconsistent IC50 values are a common challenge when working with HSP90 inhibitors. Several factors can contribute to this variability:
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Cell Line Specificity: Different cancer cell lines exhibit varying degrees of sensitivity to HSP90 inhibitors. This can be attributed to differences in their genetic background, the specific HSP90 client proteins they are dependent on for survival, and the expression levels of HSP90 isoforms (e.g., HSP90α and HSP90β) and co-chaperones.
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Compound Stability and Solubility: Like many small molecule inhibitors, this compound may have limited aqueous solubility and stability. Issues with compound precipitation or degradation during storage or in cell culture media can lead to variations in the effective concentration.
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Experimental Parameters: The specifics of the cell viability assay can significantly influence the calculated IC50 value. Key parameters include the duration of inhibitor treatment, cell seeding density, and the type of viability assay used (e.g., MTT, CellTiter-Glo).
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Cell Culture Conditions: The physiological state of the cells can be affected by factors such as passage number, confluency, and the composition of the culture media, all of which can alter their response to the inhibitor.
Q3: My western blot results show variable degradation of HSP90 client proteins after treatment with this compound. Why is this happening?
Variable degradation of client proteins is another common issue. Potential causes include:
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Suboptimal Inhibitor Concentration and Treatment Time: If the concentration of this compound is too low or the treatment duration is too short, the degradation of client proteins may be incomplete. It is recommended to perform dose-response and time-course experiments to optimize these parameters for each specific cell line and client protein.
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Induction of the Heat Shock Response (HSR): A common cellular response to HSP90 inhibition is the activation of the Heat Shock Response (HSR), which leads to the upregulation of other chaperones, particularly HSP70. HSP70 can sometimes compensate for the loss of HSP90 function and protect certain client proteins from degradation.
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Cellular Context and Client Protein Dependency: The reliance of a specific client protein on HSP90 can vary depending on the cellular context and the activity of associated signaling pathways. Some client proteins may be more sensitive to HSP90 inhibition than others.
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Differential Expression of HSP90 Isoforms: The two major cytosolic HSP90 isoforms, HSP90α and HSP90β, can have distinct roles and may not be functionally redundant. The relative expression levels of these isoforms can vary between cell lines and may influence the degradation of specific client proteins.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Symptoms:
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Inconsistent IC50 values for this compound between experiments.
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Lack of a clear dose-response curve.
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Precipitation | Visually inspect the culture media for any signs of precipitation after adding this compound. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all treatments. Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment. |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Cell density can significantly affect the cellular response to drugs. |
| High Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture. |
| Suboptimal Treatment Duration | Optimize the treatment duration. For some cell lines, a longer incubation time (e.g., 72-96 hours) may be necessary to observe significant anti-proliferative effects. |
Issue 2: Inconsistent Degradation of Client Proteins in Western Blots
Symptoms:
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Variable or incomplete degradation of target client proteins.
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High background on western blots.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound required for the degradation of your client protein of interest in your specific cell line. |
| Inappropriate Time Point | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal degradation of the client protein. |
| Induction of Heat Shock Response (HSR) | Monitor the induction of HSP70 by Western blot. A significant upregulation of HSP70 is a hallmark of HSP90 inhibition and the HSR. Consider co-treatment with an HSR inhibitor or analyzing earlier time points. |
| Inconsistent Sample Preparation | Standardize all steps of sample preparation, from cell lysis to protein quantification and loading. Use fresh protease and phosphatase inhibitors in your lysis buffer. |
| Suboptimal Western Blot Protocol | Optimize antibody concentrations, incubation times, and washing steps. Ensure complete protein transfer and use appropriate blocking buffers. |
Quantitative Data Summary
The sensitivity of different cancer cell lines to HSP90 inhibitors can vary significantly. The following table provides a summary of reported IC50 values for various HSP90 inhibitors in different lung adenocarcinoma cell lines to illustrate this variability.
| Cell Line | 17-AAG (nM) | IPI-504 (nM) | STA-9090 (nM) | AUY-922 (nM) |
| H1975 | 1.258 | 1.258 | 1.258 | 1.258 |
| H1437 | 6.555 | 6.555 | 6.555 | 6.555 |
| H1650 | 3.189 | 3.189 | 3.189 | 3.189 |
| HCC827 | 87.733 | 87.733 | 87.733 | 87.733 |
| H2009 | 26.255 | 26.255 | 26.255 | 26.255 |
| Calu-3 | 43.552 | 43.552 | 43.552 | 43.552 |
| Data adapted from a study on lung adenocarcinoma cell lines to demonstrate the range of sensitivities to different HSP90 inhibitors. |
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
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Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for Client Protein Degradation
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Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your client protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The HSP90 chaperone cycle and the mechanism of this compound inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: A general experimental workflow for assessing the effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to HSP90 Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of several prominent Heat Shock Protein 90 (HSP90) inhibitors in xenograft models. While information on a specific compound designated "HSP90-IN-27" is not publicly available, this guide will focus on well-characterized alternatives, presenting supporting experimental data to validate their performance. The inhibitors compared include the first-generation compound 17-AAG and the second-generation inhibitors Ganetespib (STA-9090), NVP-AUY922, and AT13387.
Mechanism of Action: Targeting a Key Cellular Chaperone
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical for cancer cell survival and proliferation.[1] These client proteins include mutated and overexpressed oncoproteins involved in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[2][3] HSP90 inhibitors exert their anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90, which blocks its chaperone function.[1] This leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway, ultimately resulting in the inhibition of tumor growth and the induction of apoptosis.[4]
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// Edges HSP90 -> Client_Protein [label="Stabilizes & Activates"]; Client_Protein -> Cell_Survival [label="Promotes"]; HSP90_Inhibitor -> HSP90 [label="Binds & Inhibits"]; HSP90 -> Ubiquitin_Proteasome [style=dashed, arrowhead=none]; Client_Protein -> Ubiquitin_Proteasome [label="Targeted for Degradation"]; Ubiquitin_Proteasome -> Degradation; Degradation -> Apoptosis [label="Induces"]; Cell_Survival -> Apoptosis [style=dashed, arrowhead=tee, label="Inhibits"]; } HSP90 signaling pathway and the mechanism of its inhibitors.
Comparative Efficacy in Xenograft Models
The following tables summarize the quantitative data on the anti-tumor efficacy of selected HSP90 inhibitors in various human cancer xenograft models.
Table 1: Efficacy of 17-AAG in Xenograft Models
| Cancer Type | Xenograft Model | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| Pheochromocytoma | PC12 | Not Specified | Marked reduction in tumor volume and weight | |
| Neuroblastoma | SK-N-SH | 60 mg/kg/day, 3 days/week, i.p. | Significant inhibition by day 21 | |
| Ovarian Cancer | A2780 | 80 mg/kg, single dose, i.p. | Tumor drug concentrations remained above IC50 for over 24 hours | |
| Lung Cancer | SQ5 | Pretreatment before irradiation | Enhanced tumor control with heavy-ion irradiation |
Table 2: Efficacy of Ganetespib (STA-9090) in Xenograft Models
| Cancer Type | Xenograft Model | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| Esophageal Squamous Cell Carcinoma | KYSE-150 | 25 mg/kg, every 3 days for 21 days, i.p. | Significant inhibition | |
| Esophageal Squamous Cell Carcinoma | TE-1 | 25 mg/kg, every 3 days for 21 days, i.p. | Retarded tumor growth | |
| Non-Small Cell Lung Cancer | NCI-H1975 | Once-weekly dosing | Greater tumor growth inhibition than 17-AAG | |
| Breast Cancer | MCF-7 | 100 mg/kg, weekly | Substantial reduction in tumor volume |
Table 3: Efficacy of NVP-AUY922 in Xenograft Models
| Cancer Type | Xenograft Model | Dosage and Schedule | Tumor Growth Inhibition (Treated/Control) | Reference |
| Breast Cancer | BT474 | 50 mg/kg/day, i.p. or i.v. | 21% | |
| Ovarian Cancer | A2780 | 50 mg/kg/day, i.p. or i.v. | 11% | |
| Glioblastoma | U87MG | 50 mg/kg/day, i.p. or i.v. | 7% | |
| Prostate Cancer | PC3 | 50 mg/kg/day, i.p. or i.v. | 37% | |
| Melanoma | WM266.4 | 50 mg/kg/day, i.p. or i.v. | 31% | |
| Non-Small Cell Lung Cancer | H1975 | Not Specified | Achieved tumor stability | |
| Breast Cancer | BT-474 | 30 mg/kg, once weekly, i.v. | Significant growth inhibition |
Table 4: Efficacy of AT13387 in Xenograft Models
| Cancer Type | Xenograft Model | Dosage and Schedule | Outcome | Reference |
| Non-Small Cell Lung Cancer | NCI-H1975 | 80 mg/kg, single dose | Suppression of EGFR for up to 72 hours | |
| Non-Small Cell Lung Cancer | HCC827 | 55 mg/kg, once weekly, i.p. | Significant tumor growth inhibition | |
| Non-Small Cell Lung Cancer | NCI-H1650 | 55 mg/kg, once weekly, i.p. | Significant tumor growth inhibition |
Experimental Protocols
The following is a generalized protocol for evaluating the efficacy of HSP90 inhibitors in xenograft models, based on methodologies cited in the search results.
1. Cell Culture and Xenograft Establishment:
-
Human cancer cell lines (e.g., SK-N-SH for neuroblastoma, NCI-H1975 for NSCLC) are cultured in appropriate media and conditions.
-
For subcutaneous xenografts, a suspension of cancer cells (typically 1 x 10^7 cells) is injected into the flanks of immunocompromised mice (e.g., athymic nude mice).
-
For orthotopic models, cells are surgically implanted into the corresponding organ of the mouse (e.g., adrenal gland for neuroblastoma).
-
Tumor growth is monitored regularly using calipers to measure tumor dimensions or through bioluminescence imaging for orthotopic models. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
2. Animal Randomization and Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The HSP90 inhibitor is formulated in a suitable vehicle (e.g., cyclodextrin).
-
The drug is administered to the treatment group via the specified route (e.g., intraperitoneal injection, oral gavage, or intravenous injection) and schedule. The control group receives the vehicle alone.
3. Efficacy Evaluation and Endpoint Analysis:
-
Tumor volume and body weight of the mice are measured at regular intervals (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
-
Pharmacodynamic markers of HSP90 inhibition, such as the degradation of client proteins (e.g., Raf-1, Akt, EGFR) and the induction of HSP70, are assessed in tumor tissues using techniques like Western blotting or immunohistochemistry.
// Nodes Cell_Culture [label="1. Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Xenograft_Implantation [label="2. Xenograft Implantation\n(Subcutaneous or Orthotopic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="3. Tumor Growth Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="4. Randomization of Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="5. Treatment Administration\n(HSP90 Inhibitor vs. Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="6. Efficacy & Toxicity Monitoring\n(Tumor Volume & Body Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="7. Endpoint Analysis\n(Tumor Excision, Western Blot, IHC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Xenograft_Implantation; Xenograft_Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; } A generalized workflow for evaluating HSP90 inhibitors in xenograft models.
Conclusion
The preclinical data from xenograft models demonstrate that HSP90 inhibitors are a promising class of anti-cancer agents. Second-generation inhibitors like Ganetespib, NVP-AUY922, and AT13387 show potent anti-tumor activity across a range of cancer types, often with improved efficacy and pharmacological properties compared to the first-generation inhibitor 17-AAG. The provided data and protocols offer a valuable resource for researchers in the continued development and evaluation of novel HSP90-targeted therapies.
References
- 1. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSP90 Inhibitors: Benchmarking HSP90-IN-27 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Heat Shock Protein 90 (HSP90) inhibitors, with a focus on contextualizing the inhibitor designated as HSP90-IN-27. Due to the limited publicly available quantitative data for this compound, this comparison utilizes data from structurally related and well-characterized HSP90 inhibitors to provide a comprehensive performance benchmark. The information is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to offer a framework for the evaluation of novel compounds.
Introduction to HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. By inhibiting HSP90, these client proteins are destabilized and targeted for proteasomal degradation, leading to the disruption of multiple oncogenic pathways. This makes HSP90 an attractive target for cancer therapy. HSP90 inhibitors are a diverse group of molecules, broadly classified into natural products and synthetic compounds, which primarily target the ATP-binding pocket in the N-terminal domain of HSP90.
Overview of Compared HSP90 Inhibitors
This guide focuses on a selection of prominent HSP90 inhibitors from different chemical classes to provide a broad comparative landscape:
-
This compound and its Analogs (SNX-5422 & HS-27): Public information on This compound is sparse. It is identified as "compound 19" by some suppliers, but detailed experimental data is not widely available. Therefore, we will use its close analog, SNX-5422 , as a primary comparator. SNX-5422 is an orally active small molecule inhibitor. HS-27 is a derivative of SNX-5422 that is fluorescently-tethered, making it a useful tool for imaging and diagnostic applications.
-
Ansamycins (Geldanamycin & 17-AAG): Geldanamycin is a naturally occurring benzoquinone ansamycin and one of the first discovered HSP90 inhibitors. Its derivative, 17-AAG (Tanespimycin) , was developed to improve upon its parent compound's toxicity profile.
-
Resorcinol Derivatives (Luminespib/AUY922): Luminespib (AUY922) is a potent, synthetic, isoxazole-based HSP90 inhibitor that has been evaluated in numerous clinical trials.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the selected HSP90 inhibitors, providing a basis for comparing their biochemical and cellular activities.
Table 1: Biochemical Activity of HSP90 Inhibitors
| Inhibitor | Chemical Class | Target | Binding Affinity (Kd) | IC50 (Cell-free) |
| SNX-5422 | Dihydro-indazol-4-one | HSP90 | 41 nM[1][2] | Not widely reported |
| Geldanamycin | Benzoquinone Ansamycin | HSP90 | Not widely reported | 2-20 nM (glioma, breast cancer lines)[3] |
| 17-AAG (Tanespimycin) | Benzoquinone Ansamycin | HSP90 | Not widely reported | 5 nM[4][5] |
| Luminespib (AUY922) | Resorcinol Isoxazole Amide | HSP90α / HSP90β | Not widely reported | 13 nM / 21 nM |
Table 2: Cellular Activity of HSP90 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | IC50 |
| SNX-5422 | AU565 (Breast Cancer) | HER2 Degradation | 37 nM |
| SNX-5422 | A375 (Melanoma) | p-S6 Stability | 61 ± 22 nM |
| SNX-5422 | MCF-7 (Breast Cancer) | Proliferation | 16 nM |
| SNX-5422 | SW620 (Colon Cancer) | Proliferation | 19 nM |
| 17-AAG (Tanespimycin) | Prostate Cancer Lines | Growth Arrest | 25-45 nM |
| 17-AAG (Tanespimycin) | JIMT-1 (Breast Cancer) | Proliferation | 10 nM |
| 17-AAG (Tanespimycin) | SKBR-3 (Breast Cancer) | Proliferation | 70 nM |
| Luminespib (AUY922) | Various Cancer Lines | Proliferation (GI50) | Average 9 nM |
| Luminespib (AUY922) | Gastric Cancer Lines | Proliferation | 2-40 nM |
| Luminespib (AUY922) | Pancreatic Cancer Lines | Proliferation | 10 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
HSP90 Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding affinity of an inhibitor to HSP90 by competing with a fluorescently labeled HSP90 ligand.
Objective: To determine the binding affinity (Kd) or IC50 of a test compound for HSP90.
Methodology:
-
Reagents and Materials:
-
Purified recombinant HSP90α protein.
-
Fluorescently labeled HSP90 probe (e.g., FITC-Geldanamycin or BODIPY-Geldanamycin).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/ml bovine gamma globulin, 2 mM DTT).
-
Test inhibitor (serially diluted).
-
96-well or 384-well black plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a multi-well plate, add the HSP90 protein to a final concentration of approximately 30 nM.
-
Add the serially diluted test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no HSP90).
-
Add the fluorescently labeled HSP90 probe to all wells at a fixed concentration (e.g., 5 nM).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.
-
Cellular Proliferation Assay (e.g., MTS/MTT Assay)
This assay determines the concentration of an inhibitor that inhibits cell growth by 50% (GI50 or IC50).
Objective: To assess the cytotoxic or cytostatic effect of an HSP90 inhibitor on cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test inhibitor (serially diluted).
-
MTS or MTT reagent.
-
96-well clear plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the HSP90 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the absorbance by 50% compared to the vehicle control.
-
Client Protein Degradation Assay (Western Blot)
This assay is used to confirm the mechanism of action of HSP90 inhibitors by observing the degradation of known HSP90 client proteins.
Objective: To assess the effect of an HSP90 inhibitor on the levels of specific client proteins (e.g., HER2, Akt).
Methodology:
-
Reagents and Materials:
-
Cancer cell line expressing the client protein of interest.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Primary antibodies against the client protein (e.g., HER2) and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the HSP90 inhibitor at various concentrations and for different durations.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and probe with the primary antibody against the client protein.
-
Wash the membrane and probe with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of client protein degradation.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to HSP90 inhibition.
Caption: The HSP90 chaperone cycle and the mechanism of action of N-terminal inhibitors.
Caption: A typical workflow for a Western Blot experiment to assess client protein degradation.
Conclusion
While direct, publicly available data for this compound is currently limited, this guide provides a comparative framework by examining its structural analog, SNX-5422, alongside other well-established HSP90 inhibitors. The data presented herein highlights the varying potencies and cellular effects of different chemical classes of HSP90 inhibitors. The provided experimental protocols and workflow diagrams offer a practical resource for researchers designing and interpreting studies involving these compounds. As more data on novel inhibitors like this compound becomes available, it can be evaluated within the context of the established benchmarks presented in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to HSP90 Inhibitors in Non-Small Cell Lung Cancer: AUY922 vs. Ganetespib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The compound "HSP90-IN-27" was initially specified for comparison; however, a lack of publicly available scientific literature for this compound necessitates the use of a well-characterized, next-generation HSP90 inhibitor, ganetespib , as a comparator to AUY922 (luminespib) . This substitution allows for a robust, data-driven comparison of two prominent HSP90 inhibitors investigated in non-small cell lung cancer (NSCLC).
Introduction
Heat shock protein 90 (HSP90) has emerged as a critical therapeutic target in oncology. As a molecular chaperone, HSP90 is essential for the conformational stability and function of a multitude of client proteins, many of which are key drivers of oncogenesis, including EGFR, ALK, MET, and AKT.[1][2] In non-small cell lung cancer (NSCLC), the reliance of cancer cells on these client proteins for survival and proliferation makes them particularly vulnerable to HSP90 inhibition. This guide provides a detailed comparison of two synthetic, second-generation HSP90 inhibitors, AUY922 and ganetespib, focusing on their performance in preclinical and clinical NSCLC models.
Mechanism of Action
Both AUY922 and ganetespib are potent inhibitors of the N-terminal ATP-binding pocket of HSP90.[3][4] By competitively binding to this site, they lock the chaperone in an inactive conformation, preventing the binding and hydrolysis of ATP. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client oncoproteins.[3] The simultaneous degradation of multiple oncogenic drivers provides a powerful therapeutic strategy to disrupt various cancer-promoting signaling pathways.
Preclinical Performance in NSCLC Models
Both AUY922 and ganetespib have demonstrated potent anti-proliferative activity across a wide range of NSCLC cell lines in vitro.
| Inhibitor | Cell Line(s) | IC50 (nM) | Key Findings |
| AUY922 | 41 NSCLC cell lines | < 100 | Potent growth inhibition across a broad panel of NSCLC cell lines. |
| 21 NSCLC cell lines | Median: 20.4 | 19 of 21 cell lines were classified as sensitive (IC50 < 50 nM). | |
| H1975 (EGFR L858R/T790M) | Not specified, but effective | Achieved tumor stability and decreased EGFR protein expression in xenograft models. | |
| Ganetespib | Various NSCLC cell lines | 2 - 30 | Substantially more potent than the first-generation inhibitor 17-AAG. |
| 20 KRAS-mutant NSCLC cell lines | Low nanomolar range | Potently reduced viability in all KRAS-mutant cell lines tested. | |
| NCI-H1975 (EGFR L858R/T790M) | Not specified, but effective | Showed greater tumor growth inhibition than 17-AAG in xenograft models. |
Ganetespib has been shown to be more potent than the first-generation inhibitor 17-AAG in NSCLC models. It effectively induces the degradation of HSP90 client proteins at lower concentrations than 17-AAG. Studies on AUY922 have highlighted its potent inhibition of in vitro growth in a large number of NSCLC cell lines, with IC50 values consistently in the low nanomolar range.
Clinical Trials in NSCLC
Both AUY922 and ganetespib have undergone extensive clinical evaluation in NSCLC patients, both as monotherapy and in combination with other agents.
| Inhibitor | Trial Phase | Patient Population | Key Outcomes |
| AUY922 | Phase II | Previously treated, molecularly defined advanced NSCLC | Showed activity, particularly in patients with ALK rearrangements and EGFR mutations. |
| Phase II | Advanced NSCLC with EGFR exon 20 insertions | Met its primary endpoint, suggesting it may be an active therapy for this patient population. | |
| Ganetespib | Phase II | Genotypically defined advanced NSCLC | Monotherapy showed clinical activity, especially in crizotinib-naïve patients with ALK gene rearrangement. |
| Phase III (GALAXY-2) | In combination with docetaxel for advanced NSCLC | Did not meet its primary endpoint of improving overall survival compared to docetaxel alone. |
A phase II study of AUY922 in previously treated advanced NSCLC patients demonstrated clinical activity, with notable responses in patients with ALK-rearranged and EGFR-mutant tumors. Another phase II trial indicated that AUY922 could be an effective treatment for NSCLC patients with EGFR exon 20 insertions, a group with limited therapeutic options. However, the development of AUY922 was halted by Novartis due to the failure to meet the primary endpoint in a phase II trial.
Ganetespib also showed promise in early-phase trials, particularly in ALK-rearranged NSCLC. The GALAXY-1 phase II trial of ganetespib in combination with docetaxel showed a significant survival benefit in a prespecified subgroup of patients. However, the subsequent GALAXY-2 phase III trial did not confirm a significant improvement in overall survival with the combination compared to docetaxel alone.
Safety and Tolerability
A key differentiator among HSP90 inhibitors is their safety profile. While both AUY922 and ganetespib have shown manageable side effects, some distinctions have been noted.
-
AUY922: Common adverse events include diarrhea, nausea, and visual disturbances such as night blindness. Ocular toxicity has been a notable concern with AUY922.
-
Ganetespib: The most common adverse events are diarrhea, fatigue, and nausea. Importantly, ganetespib has been associated with less hepatic and ocular toxicity compared to other HSP90 inhibitors, which is attributed to its rapid clearance from retinal tissues.
Experimental Protocols
Cell Viability Assay (MTT/SRB)
A common method to determine the half-maximal inhibitory concentration (IC50) of HSP90 inhibitors is the MTT or Sulforhodamine B (SRB) assay.
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the HSP90 inhibitor (e.g., AUY922 or ganetespib) for a specified period (typically 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed, and the cellular proteins are stained with SRB dye. The bound dye is solubilized, and the absorbance is read.
-
-
Data Analysis: The absorbance values are normalized to untreated controls, and the IC50 is calculated using a dose-response curve.
Western Blot Analysis for Client Protein Degradation
This technique is used to assess the pharmacodynamic effects of HSP90 inhibitors on their client proteins.
-
Cell Lysis: NSCLC cells treated with the inhibitor for a specific time are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific HSP90 client proteins (e.g., EGFR, AKT, p-AKT) and a loading control (e.g., GAPDH, β-actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine the extent of client protein degradation.
References
The Synergistic Potential of HSP90 and PI3K Inhibition in Cancer Therapy: A Comparative Guide
A comprehensive analysis of the combined efficacy of Heat Shock Protein 90 (HSP90) inhibitors and Phosphoinositide 3-kinase (PI3K) inhibitors in oncology research. This guide provides a comparative overview of their synergistic anti-tumor effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction
The combination of HSP90 inhibitors and PI3K inhibitors represents a promising strategy in cancer therapy. HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, while the PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell growth, proliferation, and survival. Dual inhibition of these targets has been shown to induce synergistic anti-tumor effects, including reduced cell viability, induction of apoptosis, and cell cycle arrest in various cancer models.
Disclaimer: While this guide explores the efficacy of combining an HSP90 inhibitor with a PI3K inhibitor, it is important to note that specific experimental data for the compound "HSP90-IN-27" is not publicly available in the reviewed scientific literature. Therefore, this guide utilizes data from studies on other well-characterized HSP90 inhibitors as representative examples to illustrate the principles and potential outcomes of this combination therapy. This compound is documented as an HSP90 inhibitor in patent literature[1]. Another similarly named compound, Hs-27, has been described as a novel fluorescently-labeled HSP90 inhibitor[2][3].
Comparative Efficacy of HSP90 and PI3K Inhibitor Combinations
The synergistic effect of combining HSP90 and PI3K inhibitors has been demonstrated in multiple cancer cell lines. This combination often leads to a more potent anti-cancer effect than either agent alone.
Quantitative Data Summary
The following tables summarize the synergistic effects of various HSP90 and PI3K inhibitor combinations on cancer cell lines.
Table 1: Synergistic Inhibition of Cell Viability
| HSP90 Inhibitor | PI3K Inhibitor | Cancer Cell Line | Combination Index (CI) Value* | Reference |
| PU-H71 | BEZ235 | Namalwa (Burkitt's Lymphoma) | <0.9 | [4] |
| PU-H71 | BEZ235 | Daudi (Burkitt's Lymphoma) | <0.9 | [4] |
| PU-H71 | BEZ235 | DG-75 (Burkitt's Lymphoma) | <0.9 | |
| PU-H71 | BEZ235 | Ramos (Burkitt's Lymphoma) | <0.9 | |
| STA9090 (Ganetespib) | PIK75 | NCI-H295R (Adrenocortical Carcinoma) | Synergistic (CI not specified) | |
| STA9090 (Ganetespib) | PIK75 | SW13 (Adrenocortical Carcinoma) | Synergistic (CI not specified) |
*A Combination Index (CI) value < 0.9 indicates synergy.
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| HSP90 Inhibitor | PI3K Inhibitor | Cancer Cell Line | Key Findings | Reference |
| STA9090 (Ganetespib) | PIK75 | Adrenocortical Carcinoma | Upregulation of cleaved-Caspase3 and cleaved-PARP; G2/M phase cell cycle arrest. | |
| 17-DMAG | NVP-BEZ235 | Cisplatin-Resistant Bladder Cancer | G1-phase cell cycle arrest and caspase-dependent apoptosis. |
Signaling Pathways and Mechanisms of Action
The combination of HSP90 and PI3K inhibitors targets two critical hubs in cancer cell signaling, leading to a multi-pronged attack on tumor growth and survival.
HSP90 and PI3K/AKT/mTOR Signaling Pathway
Caption: Combined inhibition of HSP90 and PI3K pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments used to evaluate the efficacy of HSP90 and PI3K inhibitor combinations.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the HSP90 inhibitor, the PI3K inhibitor, and the combination of both at a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader to determine the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and determine the Combination Index (CI) using software like CompuSyn to assess synergy.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the HSP90 inhibitor, PI3K inhibitor, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., total and phosphorylated AKT, PARP, Caspase-3, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of an HSP90 and PI3K inhibitor combination.
Caption: A generalized experimental workflow for combination studies.
Conclusion
The combination of HSP90 and PI3K inhibitors demonstrates significant synergistic anti-tumor activity in various preclinical cancer models. This therapeutic strategy effectively targets two central pathways involved in cancer cell proliferation and survival. While specific data for this compound is limited, the broader class of HSP90 inhibitors, when combined with PI3K inhibitors, shows considerable promise. Further investigation into novel HSP90 inhibitors like this compound in combination therapies is warranted to develop more effective treatments for cancer.
References
Cross-Validation of HSP90 Inhibitor Activity in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Heat Shock Protein 90 (HSP90) inhibitors across various cancer cell lines. HSP90 is a molecular chaperone essential for the stability and function of a multitude of oncogenic client proteins, making it a prime target in oncology. Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. While specific data for HSP90-IN-27 is not publicly available, this guide utilizes data from well-characterized HSP90 inhibitors to provide a representative cross-validation of their activity.
Comparative Efficacy of HSP90 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for several HSP90 inhibitors across a range of cancer cell lines, illustrating the differential sensitivity of various cancer types to HSP90 inhibition.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) |
| 17-AAG | Lung Adenocarcinoma | H1975 | 1.258 - 6.555 |
| Lung Adenocarcinoma | H1437 | 1.258 - 6.555 | |
| Lung Adenocarcinoma | H1650 | 1.258 - 6.555 | |
| Lung Adenocarcinoma | HCC827 | 26.255 - 87.733 | |
| Lung Adenocarcinoma | H2009 | 26.255 - 87.733 | |
| Lung Adenocarcinoma | Calu-3 | 26.255 - 87.733 | |
| IPI-504 | Lung Adenocarcinoma | H1437 | 3.473 |
| STA-9090 | Lung Adenocarcinoma | H2228 | 4.131 - 4.739 |
| Lung Adenocarcinoma | H2009 | 4.131 - 4.739 | |
| Lung Adenocarcinoma | H1975 | 4.131 - 4.739 | |
| AUY-922 | Lung Adenocarcinoma | H1650 | 1.472 - 2.595 |
| Lung Adenocarcinoma | H2009 | 1.472 - 2.595 | |
| Lung Adenocarcinoma | H1975 | 1.472 - 2.595 | |
| MPC-3100 | Colon Cancer | HCT-116 | 540 |
| HP-4 | Colon Cancer | HCT-116 | 17.64 |
Signaling Pathways and Experimental Workflows
The inhibition of HSP90 disrupts critical signaling pathways involved in tumorigenesis. The following diagrams illustrate the general mechanism of HSP90 inhibition and a typical workflow for evaluating inhibitor activity.
Caption: Mechanism of HSP90 Inhibition.
Caption: Experimental Workflow for HSP90 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of HSP90 inhibitors are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of an HSP90 inhibitor on cultured cancer cells and to calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
HSP90 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Treatment: Prepare serial dilutions of the HSP90 inhibitor in complete medium. Remove the existing medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Western Blot Analysis for Client Protein Degradation
This protocol is used to assess the effect of the HSP90 inhibitor on the protein levels of its known client proteins.
Materials:
-
6-well cell culture plates
-
HSP90 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., HER2, AKT, CDK4) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the HSP90 inhibitor at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in client protein levels.
Predicting Responsiveness to HSP90 Inhibition: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology. As a molecular chaperone, HSP90 is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of HSP90 offers a promising therapeutic strategy by promoting the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. However, the clinical efficacy of HSP90 inhibitors has been variable, highlighting the urgent need for predictive biomarkers to identify patients most likely to benefit from this class of drugs.
This guide provides a comparative overview of potential biomarkers for predicting the response to HSP90 inhibitors, with a focus on well-characterized compounds such as 17-AAG, AUY922, and ganetespib. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of relevant pathways and workflows.
Key Predictive Biomarkers for HSP90 Inhibitor Sensitivity
The response to HSP90 inhibitors is often dictated by the tumor's dependence on specific HSP90 client proteins. Several biomarkers have been investigated, with varying degrees of predictive power.
HER2 (Human Epidermal Growth Factor Receptor 2)
HER2, a receptor tyrosine kinase and a highly sensitive client protein of HSP90, is one of the most established predictive biomarkers for HSP90 inhibitor efficacy.[1][2][3] Overexpression of HER2 is a key driver in a subset of breast cancers and other solid tumors. The stability and function of the HER2 oncoprotein are critically dependent on HSP90.
Data Summary:
A retrospective analysis of seven clinical trials involving various HSP90 inhibitors demonstrated a strong correlation between HER2-positive status and clinical benefit.[1][2] In this analysis, 81% of patients who experienced an objective response to HSP90 inhibitor therapy had HER2-positive tumors. Preclinical studies have consistently shown that HER2-amplified breast cancer cells are particularly sensitive to HSP90 inhibition. For instance, the HSP90 inhibitor ganetespib has shown significant activity in xenograft models of HER2-positive breast cancer. A phase II trial of tanespimycin (17-AAG) in combination with trastuzumab in patients with HER2-positive metastatic breast cancer who had progressed on trastuzumab also showed promising results.
| HSP90 Inhibitor(s) | Cancer Type | Biomarker Status | Clinical Response | Reference(s) |
| 17-AAG, 17-DMAG, CNF-2024, IPI-504, ganetespib | Advanced Solid Tumors | HER2-positive | 13 of 16 responses (p=0.001) | |
| Tanespimycin (17-AAG) + Trastuzumab | HER2-positive Metastatic Breast Cancer | HER2-positive | Phase II trial showed efficacy | |
| AUY922 + Trastuzumab | HER2-positive Metastatic Breast Cancer | HER2-positive | Overall response rate of 22% in pre-treated patients | |
| Ganetespib | HER2-positive Breast Cancer | HER2-positive | Synergistic activity with lapatinib in resistant cells |
Hormone Receptors (ER, PR, AR) and EGFR
Other HSP90 client proteins, including the estrogen receptor (ER), progesterone receptor (PR), androgen receptor (AR), and epidermal growth factor receptor (EGFR), have also been investigated as potential biomarkers of response.
Data Summary:
Some studies have suggested a correlation between ER positivity and clinical benefit from HSP90 inhibitors, though the association is not as strong as with HER2. Similarly, the response in some tumor types may be influenced by AR or EGFR status. For example, mutant EGFR, a key driver in a subset of non-small cell lung cancers (NSCLC), is a client protein of HSP90, and its degradation can be induced by HSP90 inhibitors like 17-AAG. However, wild-type EGFR is less sensitive to these inhibitors. In some cases, EGFR amplification has been identified as a resistance mechanism to EGFR tyrosine kinase inhibitors (TKIs), which can be overcome by HSP90 inhibition. Elevated plasma levels of HSP90α have also been associated with certain EGFR mutations in NSCLC.
| Biomarker | Cancer Type | HSP90 Inhibitor Effect | Predictive Value | Reference(s) |
| ER | Breast Cancer | ER is an HSP90 client protein. | May be associated with clinical benefit, but less predictive than HER2. | |
| PR | Breast Cancer | PR is an HSP90 client protein. | Often co-expressed with ER; predictive value is less clear. | |
| AR | Prostate Cancer | AR is an HSP90 client protein. | Preclinical evidence suggests potential for HSP90 inhibition. | |
| Mutant EGFR | NSCLC | Degraded by HSP90 inhibitors. | May predict response, especially in TKI-resistant tumors. | |
| EGFR Amplification | NSCLC | Can be overcome by HSP90 inhibition. | May predict response in the context of TKI resistance. |
Pharmacodynamic Biomarkers: HSP70 Induction
Inhibition of HSP90 often leads to a compensatory upregulation of other heat shock proteins, most notably HSP70. This induction of HSP70 is a robust pharmacodynamic biomarker, indicating that the HSP90 inhibitor has engaged its target. However, it is important to note that the level of HSP70 induction does not consistently correlate with clinical response and may even represent a resistance mechanism.
Data Summary:
Studies have shown that while HSP90 inhibitors effectively induce HSP70 expression in tumor cells, this response can be protective for the cancer cells. In fact, combining HSP90 inhibitors with agents that suppress HSP70 induction, such as quercetin, has been shown to enhance the anti-cancer effects of HSP90 inhibition. Therefore, while measuring HSP70 induction is useful for confirming target engagement, it should not be used as a standalone predictive biomarker of efficacy.
Experimental Protocols
Accurate and reproducible assessment of these biomarkers is crucial for their clinical utility. Below are detailed protocols for key experimental assays.
Protocol 1: Western Blotting for HER2 and Phospho-HER2
This method is used to quantify the expression levels of total HER2 and its activated (phosphorylated) form in cell lysates or tumor tissue extracts.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HER2 and anti-phospho-HER2 (e.g., Tyr1248)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HER2 or anti-phospho-HER2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Immunohistochemistry (IHC) for ER, PR, and HER2
IHC is used to assess the expression and localization of proteins within the context of tissue architecture.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies: anti-ER, anti-PR, anti-HER2
-
Detection system (e.g., HRP-polymer-based)
-
Chromogen (e.g., DAB)
-
Counterstain (e.g., hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Peroxidase Blocking: Block endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody for a specified time and temperature.
-
Detection: Apply the secondary antibody and detection reagent according to the manufacturer's instructions.
-
Chromogen Application: Add the chromogen to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Scoring: A pathologist scores the staining intensity and the percentage of positive cells according to established guidelines (e.g., ASCO/CAP guidelines for ER, PR, and HER2).
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment with an HSP90 inhibitor.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
HSP90 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the HSP90 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate the HSP90 signaling pathway and a typical experimental workflow for biomarker validation.
Caption: HSP90 signaling pathway and mechanism of inhibition.
References
- 1. Biomarkers that Predict Sensitivity to Heat Shock Protein 90 Inhibitors (HSP90i) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers That Predict Sensitivity to Heat Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of HSP90 Inhibitors' Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology. As a molecular chaperone, HSP90 is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][2][3] Consequently, inhibiting HSP90 offers a promising therapeutic strategy to simultaneously disrupt multiple oncogenic signaling pathways.[4][5] This guide provides an objective comparison of the anti-tumor activity of various HSP90 inhibitors based on available preclinical data, offering a framework for the evaluation of novel compounds like HSP90-IN-27, for which specific data is not yet publicly available.
Comparative Efficacy of HSP90 Inhibitors
The anti-tumor activity of HSP90 inhibitors has been extensively evaluated in a multitude of cancer cell lines and in vivo models. The following tables summarize the in vitro potency and in vivo efficacy of several well-characterized HSP90 inhibitors.
Table 1: In Vitro Anti-proliferative Activity of HSP90 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Ganetespib | H1299 (Lung Carcinoma) | 140 | |
| 17-AAG | LNCaP (Prostate Cancer) | >1000 | |
| NVP-AUY922 | LNCaP (Prostate Cancer) | ~20 | |
| NVP-HSP990 | LNCaP (Prostate Cancer) | ~50 | |
| Analog 54 (Deguelin-based) | H1299 (Lung Carcinoma) | 140 | |
| Analog 69 (Deguelin-based) | H1299 (Lung Carcinoma) | 490 | |
| HP-4 | HCT-116 (Colon Carcinoma) | 17.64 |
Table 2: In Vivo Anti-Tumor Efficacy of HSP90 Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Ganetespib | Melanoma Xenograft | Not Specified | Significant | |
| 17-AAG | Prostate Cancer Xenograft | Not Specified | Limited | |
| NVP-AUY922 | Prostate Cancer Xenograft | Not Specified | Potent | |
| NVP-HSP990 | Prostate Cancer Xenograft | Not Specified | Potent | |
| HP-4 | HCT-116 Xenograft | Not Specified | Significant |
Key Signaling Pathways and Mechanisms of Action
HSP90 inhibitors primarily act by binding to the ATP-binding pocket in the N-terminal domain of HSP90, which inhibits its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. This disruption of the HSP90 chaperone cycle affects numerous downstream signaling pathways critical for cancer progression.
Experimental Protocols for Verification
To independently verify the anti-tumor activity of an HSP90 inhibitor like this compound, a series of well-established in vitro and in vivo experiments are required.
In Vitro Cell-Based Assays
-
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®):
-
Objective: To determine the cytotoxic and cytostatic effects of the inhibitor on a panel of cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the HSP90 inhibitor for 48-72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent to the wells.
-
Measure the absorbance or luminescence, respectively, to determine the percentage of viable cells relative to a vehicle-treated control.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
-
-
Western Blot Analysis of HSP90 Client Proteins:
-
Objective: To confirm the on-target activity of the inhibitor by assessing the degradation of known HSP90 client proteins (e.g., Akt, Raf-1, HER2, c-Met).
-
Methodology:
-
Treat cancer cells with the HSP90 inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for HSP90 client proteins and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.
-
-
In Vivo Xenograft Tumor Model
-
Tumor Growth Inhibition Study:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the HSP90 inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Conclusion
The extensive preclinical data available for a range of HSP90 inhibitors demonstrates their potential as potent anti-cancer agents. While specific independent verification of this compound's anti-tumor activity is not yet available in the public domain, the established methodologies and comparative data presented in this guide provide a robust framework for its future evaluation. Researchers and drug development professionals are encouraged to utilize these protocols to generate the necessary data to ascertain the therapeutic potential of novel HSP90 inhibitors. The key to successful clinical translation will likely lie in identifying potent and selective inhibitors with favorable pharmacological properties and a clear understanding of their on-target and off-target effects.
References
- 1. Comparative analysis of novel and conventional Hsp90 inhibitors on HIF activity and angiogenic potential in clear cell renal cell carcinoma: implications for clinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling HSP90 Isoform Selectivity: A Comparative Guide for Researchers
A detailed analysis of HSP90 inhibitor isoform selectivity, providing a framework for comparing novel compounds like HSP90-IN-27 against established inhibitors. This guide includes a comprehensive data summary, detailed experimental protocols, and visualizations to aid in the evaluation of inhibitor performance.
In the intricate landscape of cellular protein quality control, the Heat Shock Protein 90 (HSP90) family of molecular chaperones plays a pivotal role. Comprising four main isoforms—the cytosolic HSP90α (inducible) and HSP90β (constitutive), the endoplasmic reticulum-resident GRP94, and the mitochondrial TRAP1—this family is essential for the stability and function of a vast array of client proteins, many of which are implicated in oncogenesis. Consequently, HSP90 has emerged as a critical target in cancer therapy. However, the development of HSP90 inhibitors has been nuanced by the challenge of achieving isoform selectivity, a key factor in enhancing therapeutic efficacy while mitigating off-target effects.
This guide provides a comparative overview of the isoform selectivity of various HSP90 inhibitors. While specific quantitative data for the investigational inhibitor this compound is not publicly available at this time, this document serves as a resource for researchers to understand the landscape of HSP90 isoform selectivity and provides the necessary framework for evaluating new chemical entities. We will compare the performance of well-characterized inhibitors, including the pan-inhibitors Luminespib, Ganetespib, and 17-AAG, alongside an isoform-selective inhibitor, PU-H71.
Comparative Analysis of Inhibitor Isoform Selectivity
The isoform selectivity of an HSP90 inhibitor is a critical determinant of its biological activity and therapeutic window. Pan-inhibitors, which target all four isoforms, can lead to broad disruption of cellular homeostasis and may be associated with toxicities. In contrast, isoform-selective inhibitors offer the potential for a more targeted therapeutic approach, minimizing undesirable side effects. The following table summarizes the available quantitative data for several key HSP90 inhibitors, highlighting their relative potencies against the different HSP90 isoforms.
| Inhibitor | HSP90α (IC50/Kᵢ, nM) | HSP90β (IC50/Kᵢ, nM) | GRP94 (IC50/Kᵢ, nM) | TRAP1 (IC50/Kᵢ, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Luminespib | 13[1] | 21[1][2] | 535 (IC50), 108 (Kᵢ)[2] | 85 (IC50), 53 (Kᵢ)[2] |
| Ganetespib | Low nM potency in cell lines | Low nM potency in cell lines | Data not available | Data not available |
| 17-AAG | Cell-based IC50: 1.258 - 87.733 nM | Cell-based IC50: 1.258 - 87.733 nM | Data not available | Data not available |
| PU-H71 | 51 (HSP90) | Data not available | Data not available | Data not available |
Note: IC50 values from cell-based assays reflect the overall effect on cell viability and can be influenced by factors such as cell permeability and off-target effects, and thus may not directly correlate with isoform-specific binding affinity.
Visualizing HSP90 Inhibition
To better understand the mechanism of action of these inhibitors, it is helpful to visualize the HSP90 chaperone cycle and the points of intervention.
Caption: The HSP90 chaperone cycle and the mechanism of action for ATP-competitive inhibitors.
Experimental Protocols
Accurate determination of inhibitor isoform selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used in the characterization of HSP90 inhibitors.
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the binding affinity (IC50) of a test compound to a specific HSP90 isoform by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Purified recombinant human HSP90α, HSP90β, GRP94, or TRAP1 protein.
-
Fluorescently labeled HSP90 ligand (e.g., FITC-Geldanamycin).
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 2 mM DTT.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a reaction mixture containing the specific HSP90 isoform and the fluorescent probe in the assay buffer. The concentrations of the protein and probe should be optimized to yield a stable and robust fluorescence polarization signal.
-
Add the serially diluted test compound to the wells of the microplate.
-
Add the HSP90/probe mixture to the wells containing the test compound.
-
Incubate the plate at room temperature for a predetermined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.
Caption: Workflow for a Fluorescence Polarization competition assay.
ATPase Activity Assay
Objective: To measure the inhibition of the ATP hydrolysis activity of an HSP90 isoform by a test compound.
Materials:
-
Purified recombinant human HSP90α, HSP90β, GRP94, or TRAP1 protein.
-
ATP.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.
-
Malachite Green Reagent for phosphate detection.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
96-well microplates.
-
A microplate reader capable of measuring absorbance at ~620 nm.
Procedure:
-
Add the specific HSP90 isoform and the serially diluted test compound to the wells of the microplate in the assay buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specific time period (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the inorganic phosphate produced during ATP hydrolysis to generate a colored product.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance of each well at approximately 620 nm.
-
Calculate the percentage of ATPase activity inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
Caption: Workflow for an HSP90 ATPase activity assay.
Conclusion
The pursuit of isoform-selective HSP90 inhibitors remains a critical endeavor in the development of more effective and less toxic cancer therapies. While the specific isoform selectivity profile of this compound is yet to be publicly disclosed, the comparative data and detailed experimental protocols provided in this guide offer a robust framework for its evaluation. By systematically assessing the binding affinity and inhibitory activity against all four HSP90 isoforms, researchers can gain a comprehensive understanding of a compound's selectivity and potential therapeutic value. This knowledge is paramount for advancing the next generation of HSP90-targeted drugs from the laboratory to the clinic.
References
Safety Operating Guide
Proper Disposal Procedures for HSP90-IN-27: A Comprehensive Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as the Heat Shock Protein 90 (HSP90) inhibitor HSP90-IN-27, is a critical component of laboratory safety protocols. Adherence to these procedures minimizes risks to personnel and the environment.
This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The toxicological properties of many research compounds, including HSP90 inhibitors, may not be fully characterized, necessitating a high degree of caution.[1]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).[2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1][2]
-
Avoid Contact: Take all necessary precautions to prevent contact with skin, eyes, and mucous membranes.[1] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Hazard Information Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile of similar research chemicals suggests it should be handled as a potentially hazardous substance. The following table summarizes general hazard information applicable to compounds of this nature.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. The full toxicological properties have not been thoroughly investigated. | Avoid generating dust or aerosols. Use in a chemical fume hood. Prevent all direct contact. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear safety glasses with side shields. |
| Environmental Hazard | The environmental impact has not been fully determined. Do not release into the environment. | Dispose of as hazardous chemical waste. Do not discard down the drain. |
| Chemical Stability | Assumed to be stable under standard laboratory conditions. | Store in a tightly closed container in a dry, well-ventilated place. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | Segregate from incompatible materials during storage and disposal. |
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials must comply with all local, state, and federal regulations for hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Disposal of Unused or Expired Solid Compound
Solid this compound should be treated as chemical waste.
-
Containerization: Place the solid compound in a clearly labeled, sealed, and chemically compatible waste container.
-
Labeling: The container must be affixed with a "Hazardous Waste" label. The label should clearly state the full chemical name, "this compound," and any known hazard information.
-
Storage: Store the waste container in a designated, secure area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal of Solutions
Solutions containing this compound, often prepared in solvents like DMSO, require specific disposal procedures.
-
Collection: Collect all solutions containing this compound in a designated hazardous waste container.
-
Segregation: This waste should be segregated based on the solvent used (e.g., halogenated or non-halogenated solvents). Do not mix different waste streams unless approved by your institution's EHS office.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including the full name "this compound," the solvent (e.g., Dimethyl Sulfoxide), and their approximate concentrations.
-
Disposal: The container should be disposed of through your institution's hazardous waste program.
Disposal of Contaminated Labware
Disposable items that have come into contact with this compound must be disposed of as solid chemical waste.
-
Collection: Place all contaminated disposables (e.g., pipette tips, microfuge tubes, gloves, weighing paper) into a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Keep this waste separate from regular laboratory trash and biohazardous waste.
-
Disposal: Dispose of the container through your institution's chemical waste stream. Empty chemical containers should be triple-rinsed with an appropriate solvent; this rinsate must be collected and treated as hazardous waste.
Experimental Protocols: Spill and Exposure Procedures
Immediate and appropriate action is necessary in the event of a spill to prevent exposure and contamination.
Small Spill of Solid this compound
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
PPE: Don appropriate PPE, including a lab coat, safety glasses, and double gloves.
-
Cleanup: Gently cover the spill with an absorbent material to avoid generating dust. Carefully collect the material and place it into a sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.
Small Spill of this compound in Solution
-
Alert and Isolate: Alert personnel and secure the area.
-
PPE: Wear appropriate PPE, including chemical-resistant gloves and eye protection.
-
Containment: Contain the spill using appropriate absorbent materials.
-
Collection: Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Waste Disposal: Label and dispose of all cleanup materials as hazardous chemical waste.
In Case of Personal Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical advice.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and related waste.
Caption: Workflow for the safe disposal of this compound waste.
By consistently following these procedures, laboratory professionals can ensure a safe working environment and maintain environmental compliance, building a foundation of trust in their operational integrity. Always consult your institution's specific safety protocols and Environmental Health and Safety office for guidance.
References
Essential Safety and Operational Guide for Handling HSP90-IN-27
This guide provides critical safety, handling, and disposal protocols for HSP90-IN-27, a potent small molecule inhibitor of Heat Shock Protein 90 (HSP90). As the toxicological and physicochemical properties of this compound have not been thoroughly investigated and a specific Safety Data Sheet (SDS) is not publicly available, this compound must be handled as a potentially hazardous substance. The following procedures are based on established best practices for managing potent, biologically active research compounds.
Immediate Safety Precautions and First Aid
Due to its mechanism of action, this compound should be presumed to have potential biological activity and may be harmful if inhaled, ingested, or absorbed through the skin. Immediate medical attention should be sought in case of significant exposure.
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or other symptoms develop. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment should be worn at all times when handling this compound, particularly in its solid, powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed immediately if contaminated, protecting the inner glove. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown with knit cuffs. | Minimizes skin exposure from spills or aerosolized powder, offering superior protection to standard lab coats. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from contact with airborne particles or solutions. |
| Face Protection | A full-face shield should be worn over safety goggles when there is a significant risk of splashes. | Provides a full barrier of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified containment system. | Prevents inhalation of the powdered compound, a primary route of exposure. |
| Foot Protection | Closed-toe shoes that fully cover the feet. Disposable shoe covers are recommended in designated handling areas. | Prevents contamination of personal footwear and the tracking of contaminants outside the laboratory. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safely managing this compound. All handling of the solid compound and preparation of stock solutions must be conducted within a certified chemical fume hood or another appropriate containment ventilated enclosure.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound, typically in a solvent like DMSO.
-
Preparation : Before starting, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary materials: this compound vial, solvent, appropriate glassware, and calibrated pipettes.
-
Don PPE : Put on all personal protective equipment as detailed in the table above.
-
Weighing : Carefully weigh the desired amount of this compound powder inside the chemical fume hood. Use an anti-static weigh boat to minimize dispersal of the powder.
-
Dissolving : Place the weighed powder into a sterile, appropriately sized vial. Slowly add the desired volume of solvent (e.g., DMSO) to the powder to create a stock solution of a known concentration. Cap the vial securely.
-
Solubilization : Vortex or sonicate the solution as needed to ensure the compound is fully dissolved.
-
Labeling and Storage : Clearly label the vial with the compound name (this compound), concentration, solvent, preparation date, and user initials. Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a secondary container to maintain stability and contain potential leaks.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous chemical waste and must be disposed of according to institutional and local environmental health and safety (EHS) guidelines.
-
Solid Waste : Collect unused powder, contaminated weigh boats, and other solid consumables (gloves, pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect excess solutions and contaminated solvents in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless permitted by your institution's EHS office.[1]
-
Decontamination : Decontaminate all non-disposable equipment (spatulas, glassware) and work surfaces thoroughly after use.
-
Pickup : Arrange for waste pickup through your institution's EHS department.[1]
HSP90 Signaling and Inhibition Pathway
HSP90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical drivers of cancer cell growth and survival.[2] HSP90 inhibitors like this compound block the chaperone's function, leading to the degradation of these client proteins and subsequent cell cycle arrest or apoptosis.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
